Product packaging for N-Hydroxyaristolactam I(Cat. No.:)

N-Hydroxyaristolactam I

Cat. No.: B15287769
M. Wt: 309.27 g/mol
InChI Key: ATGOGGUVOYTWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Hydroxyaristolactam I (AL-I-NOH) is a critical reactive intermediate metabolite formed during the nitroreduction of the nephrotoxic and carcinogenic plant compound Aristolochic Acid I (AAI) . This metabolite is central to the genotoxic mechanism of AAI, as it is a precursor to DNA-binding species that form characteristic aristolactam (AL)-DNA adducts . Research demonstrates that the genotoxicity of this compound is significantly enhanced through enzymatic sulfonation, primarily catalyzed by human sulfotransferases (SULTs) such as SULT1A1, leading to the formation of a highly reactive N-sulfonyloxyaristolactam that decomposes to form DNA adducts . Studies employing siRNA knockdown of the SULT1A1 gene in human cell lines have confirmed a substantial reduction in both AL-DNA adduct formation and cell death following exposure to AL-I-NOH, underscoring the critical role of this metabolic activation pathway in AAI-induced toxicity . The resulting DNA adducts, specifically 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I), are persistent and known to induce a characteristic mutational signature—primarily A:T to T:A transversions in the TP53 tumor suppressor gene—which is a hallmark of aristolochic acid-associated cancers . While also a substrate for N-acetyltransferases (NATs), the genotoxicity of this compound is cell-type dependent and may involve additional, yet unidentified, enzymatic mechanisms . This compound is therefore an essential tool for researchers investigating the molecular pathogenesis of aristolochic acid nephropathy (AAN), Balkan endemic nephropathy (BEN), and associated upper urinary tract carcinomas, providing insights into the bioactivation of nitropolycyclic aromatic hydrocarbons and chemical carcinogenesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NO5 B15287769 N-Hydroxyaristolactam I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

10-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one

InChI

InChI=1S/C17H11NO5/c1-21-12-4-2-3-8-9(12)5-11-14-10(17(19)18(11)20)6-13-16(15(8)14)23-7-22-13/h2-6,20H,7H2,1H3

InChI Key

ATGOGGUVOYTWAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)O

Origin of Product

United States

Foundational & Exploratory

N-Hydroxyaristolactam I: A Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxyaristolactam I is a critical intermediate metabolite of aristolochic acid I, a potent nephrotoxic and carcinogenic compound found in plants of the Aristolochia genus. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological implications of this compound. It details the metabolic activation pathway leading to its formation and subsequent genotoxicity through the formation of DNA adducts. This document consolidates quantitative data on its cytotoxicity and provides detailed experimental protocols for its isolation, characterization, and for key assays used to assess its biological activity. The information presented herein is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound is not a primary natural product but rather a proximate carcinogenic metabolite of aristolochic acid I. Its discovery is intrinsically linked to the study of the metabolic activation of aristolochic acids. While a singular "discovery" paper for its initial isolation from a natural source is not readily identifiable, its formation through the nitroreduction of aristolochic acid I was a key finding in understanding the mechanism of aristolochic acid-induced nephropathy and cancer.[1]

The natural occurrence of this compound is therefore directly dependent on the presence of its precursor, aristolochic acid I, in various plant species.

Natural Sources of the Precursor, Aristolochic Acid I:

  • Genus: Aristolochia

    • Aristolochia fangchi

    • Aristolochia manshuriensis

    • Aristolochia debilis

    • Aristolochia contorta

    • Aristolochia clematitis

  • Genus: Asarum (some species historically misidentified or adulterated with Aristolochia)

The concentration of aristolochic acid I, and consequently the potential for in-vivo formation of this compound, can vary significantly depending on the plant species, part of the plant used, geographical location, and harvesting time.

Metabolic Activation and Signaling Pathway

The genotoxicity of aristolochic acid I is not direct; it requires metabolic activation to exert its carcinogenic effects. A key step in this process is the nitroreduction of aristolochic acid I to form this compound. This metabolite is then further activated, primarily through sulfonation, to a highly reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and cancer initiation.

Several enzymes have been implicated in the initial nitroreduction of aristolochic acid I, including NAD(P)H:quinone oxidoreductase 1 (NQO1), cytochrome P450 (CYP) enzymes (specifically CYP1A1 and CYP1A2), and xanthine oxidase.[1][2][3] The subsequent activation of this compound is catalyzed by sulfotransferases (SULTs), such as SULT1A1 and SULT1B1.[1][2]

Below is a diagram illustrating the metabolic activation pathway of aristolochic acid I.

Aristolochic Acid I Metabolic Activation cluster_nitroreduction Nitroreduction cluster_sulfonation Sulfonation AAI Aristolochic Acid I NHAI This compound AAI->NHAI DNA_Adduct Aristolactam-DNA Adducts NHAI->DNA_Adduct Mutation A:T to T:A Transversion Mutations DNA_Adduct->Mutation Cancer Urothelial Cancer Mutation->Cancer NQO1 NQO1 NQO1->AAI CYP1A1_2 CYP1A1/2 CYP1A1_2->AAI XO Xanthine Oxidase XO->AAI SULTs SULTs (e.g., SULT1A1, SULT1B1) SULTs->NHAI

Metabolic activation pathway of Aristolochic Acid I.

Quantitative Data: Cytotoxicity

The cytotoxicity of this compound has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. Below is a summary of available IC50 data.

CompoundCell LineExposure Time (h)IC50 (µM)Reference
This compoundHK-2 (Human Kidney)2441.19[4]
This compoundHK-2 (Human Kidney)4821.34[4]
Aristolochic Acid IRT4 (Human Bladder)24~5-10[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Aristolochia Species (General Protocol)

This protocol outlines a general approach for the isolation of aristolochic acids and their metabolites. Specific optimization for this compound may be required.

1. Extraction: a. Air-dry and powder the plant material (e.g., roots, stems). b. Macerate the powdered material with methanol at room temperature for 24-48 hours with occasional shaking. c. Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

2. Liquid-Liquid Partitioning: a. Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. b. The fraction containing aristolochic acids and their lactam derivatives is typically found in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification: a. Column Chromatography: i. Subject the active fraction to column chromatography on silica gel. ii. Elute with a gradient of chloroform and methanol. iii. Collect fractions and monitor by thin-layer chromatography (TLC). b. Preparative High-Performance Liquid Chromatography (Prep-HPLC): i. Further purify the fractions containing the target compound using preparative HPLC. ii. Column: C18 reversed-phase column. iii. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The specific gradient will need to be optimized. iv. Detection: UV detection at approximately 254 nm and 320 nm. v. Collect the peak corresponding to this compound based on retention time comparison with a standard, if available, or proceed with characterization.

4. Characterization: a. Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Umu Genotoxicity Assay

The umu assay is a bacterial-based test to assess the genotoxic potential of a substance by measuring the induction of the umuC gene, which is part of the SOS DNA repair system in Salmonella typhimurium.

1. Bacterial Strain: a. Salmonella typhimurium TA1535/pSK1002, which carries a fusion of the umuC gene promoter to the lacZ gene.

2. Culture Preparation: a. Inoculate the tester strain into TGA medium (tryptone, glucose, and ampicillin) and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh TGA medium and incubate for a further 2-3 hours until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.2-0.3).

3. Exposure: a. In a 96-well microplate, add various concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO). Include a negative (solvent) control and a positive control (e.g., 4-nitroquinoline-N-oxide). b. Add the bacterial culture to each well. c. If metabolic activation is being studied, a fraction of liver homogenate (S9 mix) can be included. d. Incubate the plate at 37°C for 2 hours with shaking.

4. Measurement of β-Galactosidase Activity: a. After the exposure period, add a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) to each well. b. Incubate at 37°C until a yellow color develops in the positive control wells. c. Stop the reaction by adding a sodium carbonate solution. d. Measure the absorbance at 420 nm (for the yellow product) and 600 nm (for cell density).

5. Data Analysis: a. Calculate the umu gene expression level, which is proportional to the β-galactosidase activity, and normalize it to the cell density. b. A dose-dependent increase in umu gene expression indicates a genotoxic effect.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.[6][7][8]

1. DNA Isolation and Digestion: a. Isolate DNA from cells or tissues that have been exposed to the test compound. b. Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

2. Adduct Enrichment (Optional but Recommended): a. Enrich the adducted nucleotides from the normal nucleotides using methods such as nuclease P1 digestion (which dephosphorylates normal nucleotides but not most bulky adducts) or butanol extraction.

3. 32P-Labeling: a. Label the 5'-hydroxyl group of the adducted nucleotides with 32P using [γ-32P]ATP and T4 polynucleotide kinase. This converts the adducted nucleoside 3'-monophosphates to 3',5'-bisphosphates.

4. Chromatographic Separation: a. Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. b. Alternatively, high-performance liquid chromatography (HPLC) can be used for separation.

5. Detection and Quantification: a. Visualize the separated adducts by autoradiography or phosphorimaging. b. Quantify the amount of radioactivity in the adduct spots to determine the level of DNA adduction, typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-1010 normal nucleotides.

Conclusion

This compound plays a pivotal role in the carcinogenicity of aristolochic acid I. Its formation through metabolic nitroreduction and subsequent activation to a DNA-reactive species is a critical pathway in the initiation of urothelial cancers associated with Aristolochia exposure. This technical guide provides a consolidated resource for researchers, offering insights into its discovery, natural context, and biological activity. The detailed experimental protocols serve as a practical foundation for further investigation into the toxicology and pharmacology of this important metabolite. A deeper understanding of the mechanisms of this compound-induced genotoxicity is essential for the development of strategies for the prevention and treatment of aristolochic acid-related diseases.

References

N-Hydroxyaristolactam I: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxyaristolactam I is a critical metabolite of aristolochic acid I, a potent nephrotoxic and carcinogenic compound found in plants of the Aristolochia genus.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its role in genotoxicity. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's mechanism of action and its implications for human health.

Chemical Structure and Properties

This compound, with the chemical formula C₁₇H₁₁NO₅, is a phenanthrene-type compound. Its structure is characterized by a lactam ring fused to a phenanthrene core, with a hydroxyl group attached to the nitrogen atom of the lactam.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 8-methoxy-6-nitro-phenanthro[3,4-d][2][3]dioxole-5-carboxylic acid N-hydroxy lactam
Synonyms AL-I-NOH, 6-Hydroxy-8-methoxybenzo[f]-1,3-benzodioxolo[6,5,4-cd]indol-5(6H)-one[3]
CAS Number 944954-53-4[3]
Molecular Formula C₁₇H₁₁NO₅[3]
Molecular Weight 309.27 g/mol [3]
Appearance Neat[3]
Solubility Soluble in Dimethyl sulfoxide (DMSO)[4]
Melting Point Data not available
Stability Stable as a solid and in solution[4]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Specific chemical shift data not available in the searched resources.
¹³C NMR Specific chemical shift data not available in the searched resources.
Mass Spectrometry (MS) MS/MS transitions for dA-AL-I adduct: m/z 543.3 → 427.2 → 292.3, 293.2, and 412.2[2]
Infrared (IR) Spectroscopy Specific peak data not available in the searched resources.

Synthesis

The synthesis of this compound can be achieved through a versatile approach primarily based on a Suzuki-Miyaura coupling reaction.[2][5] This method allows for the efficient construction of the phenanthrene core.

Experimental Protocol: Synthesis of this compound (General Overview)

A detailed, step-by-step protocol for the synthesis of this compound is not available in the provided search results. The following is a general overview based on the synthesis of related compounds.[2][5]

  • Preparation of Precursors: The synthesis begins with the preparation of two key precursors: a substituted 2-nitrotoluene derivative for one aromatic ring and a boronic acid derivative of the other aromatic portion.

  • Suzuki-Miyaura Coupling: The two precursors are then coupled using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. This reaction forms the carbon-carbon bond that creates the phenanthrene backbone.

  • Cyclization and Functional Group Manipulation: Following the coupling reaction, a series of steps are performed to form the lactam ring and introduce the N-hydroxy group. This may involve reduction of the nitro group to a hydroxylamine and subsequent cyclization.

Biological Activity and Mechanism of Action

This compound is a key intermediate in the metabolic activation of aristolochic acid I, leading to its genotoxic effects.[4][6] The primary mechanism of its toxicity involves the formation of covalent DNA adducts.[4][7]

Bioactivation Pathway

The bioactivation of aristolochic acid I to its ultimate carcinogenic form is a multi-step process.

Bioactivation of Aristolochic Acid I AAI Aristolochic Acid I NHAI This compound AAI->NHAI Nitroreductases (e.g., NQO1) ReactiveEster Reactive Ester (N-Acetoxy or N-Sulfonyloxy) NHAI->ReactiveEster Phase II Enzymes (SULTs, NATs) NitreniumIon Nitrenium Ion ReactiveEster->NitreniumIon Spontaneous Heterolysis DNA_Adduct DNA Adducts NitreniumIon->DNA_Adduct DNA DNA DNA->DNA_Adduct umuC Assay Workflow Start Prepare bacterial culture (e.g., Salmonella typhimurium TA1535/pSK1002) Expose Expose bacteria to varying concentrations of this compound Start->Expose Incubate Incubate at 37°C Expose->Incubate Measure Measure β-galactosidase activity (reporter for umuC expression) Incubate->Measure Analyze Analyze dose-response relationship for genotoxicity Measure->Analyze

References

The Biosynthesis of N-Hydroxyaristolactam I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the biosynthesis pathway of N-Hydroxyaristolactam I, a critical metabolite in the bioactivation of the human carcinogen Aristolochic Acid I. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and oncology research.

Introduction

This compound is a proximate carcinogenic metabolite formed from the nitroreduction of Aristolochic Acid I (AAI), a compound found in plants of the Aristolochia genus. The metabolic activation of AAI is a crucial step in its carcinogenicity, leading to the formation of DNA adducts and subsequent mutations. This guide details the enzymatic pathways involved in the conversion of AAI to this compound and its subsequent bioactivation, presenting key quantitative data and experimental methodologies to facilitate further research in this area.

Biosynthesis Pathway of this compound

The primary step in the biosynthesis of this compound is the reduction of the nitro group of Aristolochic Acid I. This reaction is catalyzed by several cytosolic and microsomal enzymes.

Key Enzymes Involved:

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A major cytosolic enzyme responsible for the two-electron reduction of various quinones and nitroaromatic compounds.

  • Cytochrome P450 (CYP) Enzymes (CYP1A1 and CYP1A2): Primarily microsomal enzymes that can perform a one-electron reduction of AAI, particularly under hypoxic conditions.

  • NADPH-cytochrome P450 reductase (POR): A microsomal flavoprotein that transfers electrons from NADPH to CYPs and can also directly reduce some substrates.

  • Xanthine oxidase (XDH): A cytosolic enzyme involved in purine metabolism that can also reduce nitroaromatics.

  • Prostaglandin H synthase (PHS): An enzyme involved in the synthesis of prostaglandins that can co-oxidize xenobiotics.

The partial reduction of the nitro group of AAI leads to the formation of the reactive intermediate, this compound. This metabolite can then undergo further enzymatic activation, primarily through sulfation, to form a highly reactive nitrenium ion that readily binds to DNA.

Biosynthesis_Pathway cluster_reduction Nitroreduction cluster_activation Further Activation AAI Aristolochic Acid I NHAL1 This compound AAI->NHAL1 Partial Reduction Nitrenium Aristolactam Nitrenium Ion NHAL1->Nitrenium Sulfation DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding NQO1 NQO1 CYP1A1_1A2 CYP1A1/1A2 POR POR XDH XDH PHS PHS SULTs SULTs

Biosynthesis and activation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversion of Aristolochic Acid I and the subsequent activation of its metabolite, this compound.

Table 1: Reductive Activation of Aristolochic Acid I to form DNA Adducts

EnzymeConcentration of AAI for Half-Maximum DNA Binding (µM)
Human NQO117
Human CYP1A165
Human CYP1A238
Human NADPH:CYP Reductase126

Data from Stiborová et al. (2005)

Table 2: Kinetic Parameters for the Demethylation of Aristolochic Acid I by Human and Rat CYP1A Enzymes

EnzymeSpeciesKm (µM)Vmax (pmol/min/pmol P450)Efficiency (Vmax/Km)
CYP1A1 Human14.71.80.122
Rat25.60.090.0035
CYP1A2 Human28.51.50.053
Rat18.51.30.070

Data from Gu et al. (2010)

Table 3: Kinetic Parameters for the Sulfonation of this compound by Human Sulfotransferases (SULTs)

EnzymeKm (µM)Vmax (pmol/min/pmol enzyme)Efficiency (Vmax/Km)
SULT1A112.518.91.5
SULT1A210.01.20.1
SULT1B12.5133.353.3

Data from Sidorenko et al. (2014)

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

In Vitro Nitroreduction of Aristolochic Acid I

This protocol is designed to assess the capacity of various enzymes to catalyze the nitroreduction of AAI, leading to the formation of DNA adducts.

Nitroreduction_Workflow start Start reaction_mix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - DNA (e.g., calf thymus) - NADPH or other cofactors - Enzyme (e.g., NQO1, CYP microsomes) start->reaction_mix add_AAI Add Aristolochic Acid I reaction_mix->add_AAI incubation Incubate at 37°C add_AAI->incubation stop_reaction Stop Reaction (e.g., organic extraction) incubation->stop_reaction dna_isolation Isolate and Purify DNA stop_reaction->dna_isolation adduct_analysis Analyze DNA Adducts (e.g., ³²P-postlabeling) dna_isolation->adduct_analysis end End adduct_analysis->end

Workflow for in vitro nitroreduction of AAI.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4):

    • Calf thymus DNA (1 mg/mL)

    • NADPH (1 mM) or an appropriate cofactor for the enzyme being tested.

    • The enzyme of interest (e.g., recombinant human NQO1, liver microsomes containing CYPs).

  • Initiation of Reaction: Add Aristolochic Acid I (dissolved in a suitable solvent like DMSO) to the reaction mixture to the desired final concentration.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding an equal volume of a phenol:chloroform:isoamyl alcohol mixture.

  • DNA Isolation: Centrifuge to separate the phases and carefully transfer the aqueous (upper) phase containing the DNA to a new tube. Precipitate the DNA with cold ethanol and wash the pellet with 70% ethanol.

  • DNA Adduct Analysis: Resuspend the purified DNA in a suitable buffer and quantify the DNA concentration. Analyze the formation of DNA adducts using a sensitive technique such as the ³²P-postlabeling assay.

Kinetic Analysis of this compound Sulfonation

This protocol details the determination of kinetic parameters for the sulfonation of this compound by sulfotransferases.

Sulfonation_Kinetics_Workflow start Start reaction_setup Set up reaction with: - Buffer (e.g., phosphate buffer) - Recombinant SULT enzyme - PAPS (cofactor) - Varying concentrations of  this compound start->reaction_setup incubation Incubate at 37°C for a short time reaction_setup->incubation stop_reaction Stop Reaction (e.g., adding acetonitrile) incubation->stop_reaction analysis Analyze product formation by LC-MS/MS stop_reaction->analysis data_analysis Determine initial reaction rates and calculate Km and Vmax analysis->data_analysis end End data_analysis->end

N-Hydroxyaristolactam I: An In-depth Technical Guide on its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of N-Hydroxyaristolactam I (AL-I-NOH), a critical metabolite of the potent nephrotoxin and human carcinogen, Aristolochic Acid I (AAI). This document details the bioactivation, genotoxicity, and subsequent cellular responses elicited by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: From Bioactivation to Genotoxicity

This compound is not the ultimate carcinogenic species but a crucial intermediate in the metabolic activation of Aristolochic Acid I.[1] The in vitro mechanism of action of AL-I-NOH is centered on its conversion to a highly reactive electrophile that forms covalent bonds with DNA, leading to DNA damage, cell cycle disruption, and apoptosis.

Metabolic Activation: Aristolochic Acid I undergoes a four-electron nitroreduction, catalyzed by cytosolic and microsomal enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, to form this compound.[2] While AL-I-NOH itself has weak reactivity towards DNA, it is further bioactivated through O-esterification by sulfotransferases (SULTs) and N-acetyltransferases (NATs).[1] This process, particularly sulfonation by SULT1A1 and SULT1A2, generates highly unstable N-sulfonyloxyaristolactam or N-acetoxyaristolactam esters.[1][3] These esters readily undergo solvolysis to form a cyclic aristolactam nitrenium/carbenium ion, which is a potent electrophile.[1][3]

Genotoxicity and Cellular Response: This reactive nitrenium ion covalently binds to the exocyclic amino groups of purine bases in DNA, forming characteristic aristolactam-DNA adducts, primarily 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I).[1] The formation of these adducts is a key initiating event in the compound's carcinogenicity. This DNA damage triggers cellular stress responses, including the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis.[2]

Signaling Pathways and Cellular Fate

The genotoxic stress induced by this compound-DNA adducts activates complex signaling cascades that determine the cell's fate.

metabolic_activation cluster_bioactivation Bioactivation AAI Aristolochic Acid I AL_I_NOH This compound (AL-I-NOH) AAI->AL_I_NOH Nitroreductases (NQO1, CYPs) Reactive_Esters N-Sulfonyloxy/Acetoxy Aristolactam Esters AL_I_NOH->Reactive_Esters SULTs, NATs Nitrenium_Ion Cyclic Aristolactam Nitrenium Ion Reactive_Esters->Nitrenium_Ion Solvolysis DNA_Adducts Aristolactam-DNA Adducts (dA-AL-I, dG-AL-I) Nitrenium_Ion->DNA_Adducts Binds to DNA apoptosis_pathway DNA_Adducts AL-I-NOH derived DNA Adducts DDR DNA Damage Response (ATM/ATR) DNA_Adducts->DDR p53 p53 Activation (Phosphorylation) DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) p53->Cell_Cycle_Arrest Bax Bax/Bak Activation p53->Bax Apoptosis Apoptosis Caspases Caspase Cascade Activation Bax->Caspases Caspases->Apoptosis experimental_workflow Start Seed HK-2 cells in 96-well plates (1.5 x 10^4 cells/well) Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with varying concentrations of AL-I-NOH Incubate1->Treat Incubate2 Incubate for 24 or 48 hours Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours at 37°C in the dark Add_MTT->Incubate3 Dissolve Remove supernatant and dissolve formazan crystals in DMSO Incubate3->Dissolve Measure Measure absorbance at 570 nm using a microplate reader Dissolve->Measure

References

An In-depth Technical Guide on the Biological Activity of N-Hydroxyaristolactam I Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-Hydroxyaristolactam I (AL-I-NOH), a principal metabolite of the potent human carcinogen Aristolochic Acid I (AAI). This document details the metabolic activation pathways, mechanisms of toxicity, and the experimental methodologies used to elucidate these processes.

Introduction

This compound is a critical intermediate in the metabolic activation of Aristolochic Acid I, a compound found in plants of the Aristolochia genus.[1][2] Ingestion of AAI is associated with severe health consequences, including nephropathy and urothelial cancers.[1][2] The carcinogenicity of AAI is not direct; it requires metabolic activation to exert its toxic effects.[3] The primary metabolite, AL-I-NOH, is formed through the nitroreduction of AAI and is a key player in the cascade of events leading to DNA damage and cellular toxicity.[2][3] This guide will explore the enzymatic processes involved in the formation and further metabolism of AL-I-NOH, its cytotoxic and genotoxic effects, and the signaling pathways it perturbs.

Metabolic Activation of this compound

The bioactivation of AAI to its ultimate carcinogenic form is a multi-step process involving several key enzymes. AL-I-NOH is a central, albeit relatively stable, intermediate in this pathway.[4]

2.1. Formation of this compound

AL-I-NOH is generated from AAI via a four-electron nitroreduction.[5][6] This reaction is catalyzed by several enzymes, with NAD(P)H:quinone oxidoreductase 1 (NQO1) being a major contributor.[3][7] Other enzymes, such as cytochrome P450 (CYP) isoforms (CYP1A1/2) and xanthine oxidase, also participate in this initial reduction.[3][4] The p53 tumor suppressor protein has been shown to impact the expression of NQO1, thereby influencing the bioactivation of AAI.[3]

2.2. Further Metabolism and Formation of Reactive Species

While AL-I-NOH can react with DNA, its genotoxicity is significantly enhanced through further metabolic activation by phase II conjugation enzymes.[4][5] These enzymes convert AL-I-NOH into highly reactive esters.

  • Sulfonation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to AL-I-NOH, forming N-sulfonyloxyaristolactam I. This metabolite is highly unstable and readily forms a reactive nitrenium ion that can covalently bind to DNA.[4][5] SULT1A1 and SULT1A2 have been shown to be involved in this process.[5]

  • N,O-Acetylation: N-acetyltransferases (NATs) can also activate AL-I-NOH by acetylation, leading to the formation of N-acetoxyaristolactam I, another reactive species that contributes to DNA adduct formation.[5]

The following diagram illustrates the metabolic activation pathway of Aristolochic Acid I, highlighting the central role of this compound.

Metabolic_Activation_of_AAI cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism AAI Aristolochic Acid I (AAI) AL_I_NOH This compound (AL-I-NOH) AAI->AL_I_NOH Nitroreduction Reactive_Nitrenium_Ion Reactive Aristolactam Nitrenium Ion AL_I_NOH->Reactive_Nitrenium_Ion Sulfonation / Acetylation DNA_Adducts DNA Adducts (e.g., dA-AL-I) Reactive_Nitrenium_Ion->DNA_Adducts Covalent Binding Enzymes_PhaseI NQO1, CYP1A1/2, Xanthine Oxidase Enzymes_PhaseII SULT1A1/2, NATs

Metabolic activation pathway of Aristolochic Acid I.

Biological Activities and Toxicological Profile

The metabolic products of AL-I-NOH are responsible for a range of detrimental biological activities, primarily cytotoxicity and genotoxicity.

3.1. Cytotoxicity

AL-I-NOH and its parent compound, AAI, induce concentration- and time-dependent cytotoxicity in various cell lines, including human bladder RT4 cells and human kidney HK-2 cells.[3][8] The cytotoxic effects are closely linked to the bioactivation of these compounds and the subsequent cellular damage.

3.2. Genotoxicity and DNA Adduct Formation

The hallmark of AL-I-NOH's biological activity is its genotoxicity, which is a direct consequence of the formation of covalent DNA adducts.[5] The reactive nitrenium ion generated from AL-I-NOH and its conjugates preferentially binds to the exocyclic amino groups of purine bases in DNA.[7] The most abundant and persistent of these adducts is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I).[7] The formation of these adducts leads to mutations, particularly A:T to T:A transversions, which are a characteristic mutational signature of aristolochic acid exposure in tumors.[2]

The following diagram illustrates the workflow for detecting the genotoxicity of this compound and its metabolites.

Genotoxicity_Workflow Compound This compound or Metabolite Cell_Culture Cell Culture Exposure (e.g., HK-2, RT4) Compound->Cell_Culture DNA_Isolation DNA Isolation Cell_Culture->DNA_Isolation P32_Postlabeling 32P-Postlabeling Assay DNA_Isolation->P32_Postlabeling Adduct_Detection Detection of DNA Adducts P32_Postlabeling->Adduct_Detection

Workflow for assessing the genotoxicity of AL-I-NOH.

3.3. Impact on Signaling Pathways

The following diagram depicts the simplified signaling cascade initiated by this compound-induced DNA damage.

Signaling_Pathway AL_I_NOH This compound Metabolites DNA_Damage DNA Adduct Formation AL_I_NOH->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cellular_Response Cell Cycle Arrest / Apoptosis p53_Activation->Cellular_Response

References

The Role of N-Hydroxyaristolactam I in the Pathogenesis of Aristolochic Acid Nephropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aristolochic acid nephropathy (AAN) is a devastating, progressive renal disease characterized by tubulointerstitial fibrosis and a high risk of upper urothelial carcinoma. The primary causative agent, aristolochic acid I (AAI), requires metabolic activation to exert its toxic effects. This technical guide provides an in-depth examination of N-Hydroxyaristolactam I (N-OH-ALI), the critical proximate metabolite of AAI. We will detail its formation, subsequent bioactivation into a potent genotoxic agent, and its role in initiating the cellular damage pathways—including apoptosis, inflammation, and fibrosis—that define AAN. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual diagrams of the core metabolic and signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Aristolochic Acid Nephropathy and this compound

Aristolochic acid nephropathy (AAN) is a form of toxic interstitial nephropathy resulting from the ingestion of plants containing aristolochic acids (AAs), often found in traditional herbal remedies or as environmental food contaminants.[1] The disease is clinically defined by progressive renal failure, tubulointerstitial fibrosis, and a strong association with urothelial malignancies.[1] The most abundant and toxic of these compounds is aristolochic acid I (AAI).[2] AAI itself is a pro-toxin and requires metabolic activation within the body to initiate renal injury and carcinogenesis.[3][4]

The central event in the toxic cascade of AAN is the reduction of the nitro group of AAI to form this compound (N-OH-ALI).[4][5] This metabolite is the key precursor to the ultimate carcinogenic species that binds to DNA, forming characteristic adducts that serve as a unique biomarker of exposure and a trigger for mutagenesis.[3][5] Understanding the formation and downstream effects of N-OH-ALI is therefore fundamental to elucidating the pathophysiology of AAN.

Metabolic Activation of Aristolochic Acid I

The conversion of AAI to its reactive metabolite N-OH-ALI is a critical bioactivation step. This process is primarily a nitroreduction reaction catalyzed by several cytosolic and microsomal enzymes in both the liver and kidneys.

  • Enzymatic Pathways : The primary enzymes responsible for the reduction of AAI to N-OH-ALI include NAD(P)H:quinone oxidoreductase 1 (NQO1), which is considered the most important activating enzyme in humans.[1][6][7] Other contributing enzymes include microsomal cytochrome P450 (CYP) isoforms, particularly CYP1A1 and CYP1A2, and NADPH:CYP oxidoreductase (POR).[1][4][7]

Once formed, N-OH-ALI can follow several pathways: it can be further activated to a genotoxic species, or it can be detoxified. Detoxification routes include further reduction to the more stable aristolactam I (AL-I) or rearrangement to 7-hydroxyaristolactam I, both of which are eventually excreted.[3][4]

G cluster_enzymes Enzymatic Nitroreduction AAI Aristolochic Acid I (AAI) NOH_ALI This compound (N-OH-ALI) (Proximate Carcinogen) AAI->NOH_ALI Bioactivation ALI Aristolactam I (Detoxification) NOH_ALI->ALI Reduction OH7_ALI 7-Hydroxyaristolactam I (Detoxification) NOH_ALI->OH7_ALI Rearrangement NQO1 NQO1 NQO1->AAI CYPs CYP1A1/2, POR CYPs->AAI

Metabolic pathways of Aristolochic Acid I.

Mechanism of this compound-Induced Genotoxicity

While N-OH-ALI is a reactive intermediate, its genotoxicity is dramatically enhanced through further metabolic steps that convert it into the ultimate carcinogen responsible for DNA damage.

Formation of the Cyclic Acylnitrenium Ion

N-OH-ALI can decompose to form a highly electrophilic cyclic acylnitrenium ion.[4][8] This ion has a delocalized positive charge, making it extremely reactive toward nucleophilic sites on biological macromolecules, most notably DNA.[1][8]

Enhancement by Phase II Enzymes

The formation of the acylnitrenium ion from N-OH-ALI is significantly accelerated by O-esterification reactions catalyzed by Phase II enzymes, including sulfotransferases (SULTs) and N-acetyltransferases (NATs).[2][8]

  • Sulfonation : Cytosolic SULTs, particularly SULT1A1, SULT1A2, and SULT1B1, catalyze the transfer of a sulfonyl group to N-OH-ALI, forming a highly unstable N-sulfonyloxyaristolactam.[2][9][10] This intermediate readily undergoes solvolysis to yield the acylnitrenium ion.[2][8]

  • Acetylation : Human NAT1 and NAT2 can also catalyze the O-acetylation of N-OH-ALI to form N-acetoxyaristolactam, another highly reactive ester that rapidly generates the same ultimate carcinogen.[2]

DNA Adduct Formation

The acylnitrenium ion preferentially attacks the exocyclic amino groups of purine bases in DNA.[4][5] The most abundant and persistent lesion formed is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) .[5] This specific DNA adduct is considered the hallmark of AA exposure and is directly implicated in the A:T to T:A transversion mutations found in the TP53 tumor suppressor gene of AAN-associated cancers.[5][8]

G cluster_phase2 Phase II Activation NOH_ALI This compound (N-OH-ALI) Reactive_Esters Reactive Esters (N-sulfonyloxy- / N-acetoxy-aristolactam) NOH_ALI->Reactive_Esters Esterification SULTs SULTs (1A1, 1A2, 1B1) SULTs->NOH_ALI NATs NATs (1, 2) NATs->NOH_ALI Nitrenium Cyclic Acylnitrenium Ion (Ultimate Carcinogen) Reactive_Esters->Nitrenium Solvolysis DNA_Adducts DNA Adduct Formation (e.g., dA-AAI) Nitrenium->DNA_Adducts Covalent Binding to DNA

Bioactivation of N-OH-ALI leading to DNA adducts.

Cellular Pathophysiology

Beyond direct genotoxicity, N-OH-ALI and its parent compound AAI trigger a cascade of cellular events in renal proximal tubular cells, leading to the characteristic features of AAN.

  • Induction of Apoptosis : AAI and its metabolites are potent inducers of apoptosis in renal tubular cells.[11][12] This programmed cell death is driven by severe cellular stress, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[11][13] Key features of this process include increased intracellular calcium levels, loss of mitochondrial membrane potential, ATP depletion, and the activation of the caspase cascade.[12][13]

  • Pro-inflammatory Effects : Exposure to AAI induces a significant inflammatory response in renal cells.[14] This is characterized by the increased gene expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[14] Additionally, AAI stimulates the production of prostaglandin E2 (PGE2) through the upregulation of cyclooxygenase-2 (COX-2), further contributing to inflammation and apoptosis.[14]

  • Induction of Renal Fibrosis : A hallmark of chronic AAN is progressive tubulointerstitial fibrosis.[1] AAI exposure can promote the epithelial-to-mesenchymal transition (EMT) in tubular cells, a process where epithelial cells acquire fibroblast-like properties, contributing to the deposition of extracellular matrix and scar tissue formation.[11][15] The Transforming Growth Factor-beta 1 (TGF-β1)/Smads signaling pathway is a key mediator of this fibrotic process.[11]

G NOH_ALI N-OH-ALI Exposure Oxidative_Stress Oxidative Stress (ROS) NOH_ALI->Oxidative_Stress Inflammation Inflammation (↑ IL-6, TNF-α, PGE2) NOH_ALI->Inflammation Fibrosis Fibrosis (EMT, TGF-β1/Smads) NOH_ALI->Fibrosis Mito_Dysfunction Mitochondrial Dysfunction (↑ Ca2+, ↓ ATP) Oxidative_Stress->Mito_Dysfunction Caspase Caspase Activation Mito_Dysfunction->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Cellular damage pathways induced by N-OH-ALI.

Quantitative Data on this compound Activity

The biological activity of N-OH-ALI has been quantified in various experimental systems. The following tables summarize key findings regarding its genotoxicity and DNA adduct-forming potential.

Table 1: Genotoxicity of this compound in Bacterial umu Assays The umu test measures the induction of the umuC gene, a component of the SOS DNA repair system, as an indicator of genotoxicity.

Test SystemN-OH-ALI ConcentrationExpressed Human EnzymeResult (Fold Increase in umuC Expression vs. Control)Reference
S. typhimurium3 µMNAT1 / NAT2~2.6[2]
S. typhimurium3 µMNone (Parental Strain)~1.5[2]
S. typhimurium10 µMSULT1A14.9[2]
S. typhimurium10 µMSULT1A25.4[2]

Table 2: In Vitro DNA Adduct Formation Mediated by this compound

System ComponentN-OH-ALI ConcentrationKey ConditionsResult (Adduct Level)Reference
Human Kidney (HK-2) Cell Cytosol25-50 µM25 ng protein / 100 µL reaction20-40 adducts per 107 nucleotides[2]
Mouse Hepatic/Renal CytosolNot specifiedAddition of PAPS (SULT cofactor)Stimulated DNA binding[3][9]
Mouse Hepatic/Renal CytosolNot specifiedAddition of Acetyl-CoA (NAT cofactor)No stimulation of DNA binding[9]

Key Experimental Protocols

Investigating the role of N-OH-ALI requires specialized methodologies. Below are detailed protocols for key experiments cited in the literature.

Protocol: umu Genotoxicity Assay

This assay is used to evaluate the mutagenic potential of N-OH-ALI and the role of specific metabolic enzymes.

  • Bacterial Strains : Use Salmonella typhimurium tester strains such as TA1535/pSK1002 (parental) and derivatives engineered to express specific human enzymes (e.g., NM6001 for NAT1, NM7001 for SULT1A1).[2]

  • Culture Preparation : Grow bacterial cultures overnight in nutrient broth supplemented with ampicillin.

  • Exposure : Dilute the overnight cultures and expose them to a range of N-OH-ALI concentrations (e.g., 0-30 µM) in a 96-well plate format for a defined period (e.g., 2-4 hours).[2]

  • β-Galactosidase Assay : Lyse the bacterial cells and measure the activity of the β-galactosidase enzyme, the product of the lacZ reporter gene fused to the umuC promoter. This is typically done by adding a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measuring absorbance.

  • Data Analysis : Normalize the β-galactosidase activity to cell density (OD600). Express results as the fold induction over the solvent control.[16]

Protocol: In Vitro DNA Adduct Formation with ³²P-Postlabelling

This highly sensitive method is the gold standard for detecting and quantifying DNA adducts.

  • Reaction Mixture : Prepare a reaction mixture containing single-stranded DNA (e.g., calf thymus DNA), the cytosolic fraction from a relevant tissue or cell line (e.g., human HK-2 cells), a buffer system, and any required cofactors (e.g., 3'-phosphoadenosine-5'-phosphosulfate [PAPS] for SULT activity).[2][9]

  • Incubation : Add N-OH-ALI to the mixture and incubate at 37°C for a specified time (e.g., 30-45 minutes).[2]

  • DNA Isolation : Stop the reaction and purify the DNA from the mixture using standard phenol-chloroform extraction and ethanol precipitation methods.

  • DNA Digestion : Digest the purified DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • ³²P-Postlabelling : Enrich the adducted nucleotides and label them at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatography : Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC).

  • Quantification : Detect the radiolabeled adduct spots by autoradiography or phosphorimaging and quantify the level of radioactivity to determine the number of adducts relative to the total number of nucleotides.[5]

Protocol: siRNA-Mediated Gene Silencing for Enzyme Identification

This technique confirms the involvement of a specific enzyme (e.g., SULT1A1) in the bioactivation of N-OH-ALI in a cellular context.

  • Cell Culture : Culture a relevant human cell line, such as human kidney HK-2 cells or skin fibroblast GM00637 cells.[10]

  • siRNA Design : Design and synthesize small interfering RNAs (siRNAs) specific to the target enzyme's mRNA (e.g., SULT1A1) and a non-targeting control siRNA.

  • Transfection : Transfect the cells with the specific or control siRNA using a suitable lipid-based transfection reagent. Allow cells to grow for 48-72 hours to ensure knockdown of the target protein.

  • Exposure : Treat the transfected cells with AAI or N-OH-ALI for 24 hours.[10]

  • Endpoint Analysis :

    • DNA Adducts : Isolate genomic DNA and quantify AA-DNA adduct levels using the ³²P-postlabelling assay (as described above).[10]

    • Cytotoxicity : Measure cell viability using an MTT assay or similar method.[10]

  • Data Analysis : Compare the levels of DNA adducts and cytotoxicity in cells treated with the target-specific siRNA to those treated with the non-targeting control. A significant reduction indicates the enzyme's involvement in bioactivation.[10]

G Step1 1. Design siRNA (Target: SULT1A1; Control: Non-targeting) Step2 2. Transfect into Human Cells (e.g., HK-2) Step1->Step2 Step3 3. Incubate (48-72h) (Allows for protein knockdown) Step2->Step3 Step4 4. Expose Cells to N-OH-ALI Step3->Step4 Step5 5. Isolate Genomic DNA Step4->Step5 Step6 6. Quantify DNA Adducts (³²P-Postlabelling) Step5->Step6 Step7 7. Compare Results (Target siRNA vs. Control siRNA) Step6->Step7

Workflow for siRNA-mediated gene silencing.

Conclusion

This compound stands as the central player in the molecular pathogenesis of aristolochic acid nephropathy. Its formation from the parent compound AAI represents the committing step towards toxicity. Through subsequent O-esterification by SULT and NAT enzymes, N-OH-ALI is converted into a powerful ultimate carcinogen that forms persistent, mutagenic DNA adducts in renal tissues. Concurrently, it triggers a cascade of cellular damage involving apoptosis, inflammation, and fibrosis, which collectively drive the progressive decline in renal function. A thorough understanding of the metabolic pathways that generate and activate N-OH-ALI, as detailed in this guide, is essential for developing strategies to diagnose, prevent, and treat this severe global nephropathy.

References

N-Hydroxyaristolactam I: A Technical Review of Genotoxicity and Mutagenicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxyaristolactam I (AL-I-NOH) is a critical metabolic intermediate of aristolochic acid I, a potent human nephrotoxin and carcinogen found in plants of the Aristolochia genus. The genotoxicity of aristolochic acid I is intrinsically linked to its metabolic activation to AL-I-NOH and subsequent formation of DNA adducts, which can initiate carcinogenic processes. This technical guide provides an in-depth overview of the genotoxicity and mutagenicity studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of aristolochic acid I is not direct but requires metabolic activation. The initial and crucial step is the nitroreduction of aristolochic acid I to form this compound.[1][2] This metabolite is more stable than its subsequent esterified forms but is a key precursor to the ultimate carcinogenic species.[1]

Further activation of AL-I-NOH can occur through two primary pathways:

  • Decomposition: AL-I-NOH can decompose to form an electrophilic cyclic nitrenium/carbenium ion. This highly reactive species can then covalently bind to DNA, primarily with purine bases, to form aristolactam-DNA adducts.[1]

  • Conjugation Reactions: AL-I-NOH can undergo conjugation reactions catalyzed by sulfotransferases (SULTs) and N-acetyltransferases (NATs).[1] These reactions produce N-sulfonyloxyaristolactams and N-acetoxyaristolactams, which readily undergo solvolysis to form the same reactive nitrenium/carbenium ion.[1]

Studies have shown that human SULT1A1 and SULT1A2, as well as NAT1 and NAT2, can increase the genotoxicity of AL-I-NOH.[1] The formation of these DNA adducts is considered a critical event in the initiation of aristolochic acid-induced cancer.

Genotoxicity and Mutagenicity Data

The genotoxic potential of this compound has been primarily investigated using the SOS/umu test in Salmonella typhimurium. This assay measures the induction of the umuC gene, which is part of the SOS response to DNA damage.

SOS/umu Test Results

The genotoxicity of AL-I-NOH was evaluated in various strains of S. typhimurium to understand the role of specific metabolic enzymes in its activation. The results are summarized in the tables below.

Table 1: Genotoxicity of this compound in S. typhimurium Strains with Varying O-acetyltransferase (O-AT) Activity [1]

StrainO-AT ActivityConcentration of AL-I-NOH (µM)Fold Induction of umuC Gene Expression
TA1535/pSK1002Parental10~2.0
NM2009Overexpressing10~2.0
NM2000Deficient10~2.0

Data are approximate values derived from graphical representations in the source material.

Table 2: Genotoxicity of this compound in S. typhimurium Strains Expressing Human N-acetyltransferases (NATs) [1]

StrainHuman EnzymeConcentration of AL-I-NOH (µM)Fold Induction of umuC Gene Expression
NM6000Parental31.5
NM6001NAT132.6
NM6002NAT232.6

Data are approximate values derived from graphical representations in the source material.

Table 3: Genotoxicity of this compound in S. typhimurium Strains Expressing Human Sulfotransferases (SULTs) [1]

StrainHuman EnzymeConcentration of AL-I-NOH (µM)Fold Induction of umuC Gene Expression
NM7000Parental102.5
NM7001SULT1A1104.9
NM7002SULT1A2105.4
NM7003SULT1A3102.8

Data are approximate values derived from graphical representations in the source material.

These results indicate that while this compound is genotoxic in itself, its activity is significantly enhanced by the presence of human NAT and SULT enzymes, highlighting the importance of these metabolic pathways in its bioactivation.

While the SOS/umu test provides strong evidence for the genotoxicity of this compound, specific studies detailing the results of other standard genotoxicity assays such as the Ames test, in vitro or in vivo micronucleus assay, and the comet assay on this specific compound were not prominently found in the reviewed literature. The Ames test is a bacterial reverse mutation assay, the micronucleus assay assesses chromosomal damage, and the comet assay detects DNA strand breaks.

Experimental Protocols

SOS/umu Assay Protocol

This protocol is based on the methodology described in the study by Okuno et al. (2019).[1]

1. Bacterial Strains and Culture Preparation:

  • S. typhimurium tester strains (e.g., TA1535/pSK1002 and its derivatives expressing human enzymes) are grown overnight at 37°C in LB broth containing appropriate antibiotics (e.g., 25 µg/mL ampicillin and 25 µg/mL kanamycin).

  • The overnight culture is diluted 50-fold with TGA medium, supplemented with 1 mM isopropyl-α-D-thiogalactoside (for strains with inducible promoters), and incubated at 37°C for 3 hours until the cell density reaches an absorbance of approximately 0.3 at 600 nm.

2. Exposure to Test Compound:

  • Aliquots (1 mL) of the TGA culture are mixed with 10 µL of this compound dissolved in DMSO at various concentrations.

  • The mixtures are incubated with agitation for 3 hours at 37°C.

3. Measurement of umuC Gene Expression:

  • The induction of the umuC gene is determined by measuring the activity of β-galactosidase, the reporter gene in the pSK1002 plasmid.

  • The β-galactosidase activity for each dose is measured and divided by the activity in the absence of the compound to calculate the fold induction.

4. Cytotoxicity Assessment:

  • The cytotoxic effects of this compound are determined by monitoring the changes in the optical density of the bacterial cultures at 600 nm.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Activation_of_Aristolochic_Acid_I AAI Aristolochic Acid I AL_I_NOH This compound AAI->AL_I_NOH Nitroreduction Nitrenium_Ion Cyclic Nitrenium/Carbenium Ion AL_I_NOH->Nitrenium_Ion Decomposition Sulfonyloxy N-sulfonyloxyaristolactam AL_I_NOH->Sulfonyloxy Sulfonation Acetoxy N-acetoxyaristolactam AL_I_NOH->Acetoxy Acetylation DNA_Adducts Aristolactam-DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA SULTs Sulfotransferases (SULTs) NATs N-acetyltransferases (NATs) Sulfonyloxy->Nitrenium_Ion Solvolysis Acetoxy->Nitrenium_Ion Solvolysis

Caption: Metabolic activation pathway of Aristolochic Acid I to this compound and formation of DNA adducts.

SOS_umu_Assay_Workflow Start Start Culture Overnight culture of S. typhimurium tester strain Start->Culture Dilute Dilute culture and grow to mid-log phase Culture->Dilute Expose Expose bacterial culture to this compound Dilute->Expose Incubate Incubate for 3 hours at 37°C Expose->Incubate Measure_beta_gal Measure β-galactosidase activity Incubate->Measure_beta_gal Measure_OD Measure optical density (OD600) for cytotoxicity Incubate->Measure_OD Analyze Analyze data: Calculate fold induction and assess cytotoxicity Measure_beta_gal->Analyze Measure_OD->Analyze End End Analyze->End

Caption: General workflow for the SOS/umu genotoxicity assay.

General_Ames_Test_Workflow Start Start Prepare_strains Prepare histidine-dependent Salmonella typhimurium strains Start->Prepare_strains Mix Mix bacteria, test compound (with/without S9 mix), and top agar Prepare_strains->Mix Plate Pour mixture onto minimal glucose agar plates Mix->Plate Incubate Incubate plates for 48-72 hours at 37°C Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data: Compare colony counts to negative control Count->Analyze End End Analyze->End

Caption: A generalized workflow for the bacterial reverse mutation (Ames) test. Note: This is a general protocol and not from a specific study on this compound.

General_Micronucleus_Assay_Workflow Start Start Culture_cells Culture mammalian cells Start->Culture_cells Treat Treat cells with test compound Culture_cells->Treat Add_cytoB Add Cytochalasin B to block cytokinesis Treat->Add_cytoB Incubate Incubate to allow for one cell division Add_cytoB->Incubate Harvest Harvest and fix cells Incubate->Harvest Stain Stain cells with a DNA-specific dye Harvest->Stain Score Score micronuclei in binucleated cells under a microscope Stain->Score Analyze Analyze data: Determine frequency of micronucleated cells Score->Analyze End End Analyze->End

Caption: A generalized workflow for the in vitro micronucleus assay. Note: This is a general protocol and not from a specific study on this compound.

General_Comet_Assay_Workflow Start Start Expose_cells Expose cells to test compound Start->Expose_cells Embed Embed single cells in agarose on a microscope slide Expose_cells->Embed Lyse Lyse cells to remove membranes and histones Embed->Lyse Unwind Unwind DNA in alkaline or neutral buffer Lyse->Unwind Electrophoresis Perform electrophoresis Unwind->Electrophoresis Stain Stain DNA with a fluorescent dye Electrophoresis->Stain Visualize Visualize and score comets using fluorescence microscopy Stain->Visualize Analyze Analyze data: Quantify DNA damage (e.g., tail length, tail moment) Visualize->Analyze End End Analyze->End

Caption: A generalized workflow for the comet assay. Note: This is a general protocol and not from a specific study on this compound.

Conclusion

References

Preliminary Screening of N-Hydroxyaristolactam I Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary bioactivity screening of N-Hydroxyaristolactam I (AL-I-NOH), a principal metabolic intermediate of the human carcinogen Aristolochic Acid I (AAI). The focus of this document is on the genotoxic and cytotoxic properties of AL-I-NOH, as these are the most extensively documented and significant aspects of its biological activity. Information on other potential bioactivities, such as anti-inflammatory effects, is limited for this specific compound.

Introduction to this compound

This compound is a critical metabolite formed through the nitroreduction of Aristolochic Acid I, a compound found in plants of the Aristolochia genus. While the parent compound is relatively inert, its metabolic activation to AL-I-NOH and subsequent downstream products is responsible for its potent carcinogenic and nephrotoxic effects in humans. Understanding the bioactivity of AL-I-NOH is crucial for elucidating the mechanisms of aristolochic acid-induced diseases, including aristolochic acid nephropathy (AAN) and upper urinary tract urothelial carcinoma (UTUC).

Core Bioactivity: Genotoxicity and Cytotoxicity

The primary and most hazardous bioactivity of this compound is its ability to cause genetic damage, which in turn leads to cell death. However, AL-I-NOH itself is a proximate carcinogen with low direct reactivity towards DNA. Its potent genotoxicity is contingent upon further metabolic bioactivation.

Mechanism of Action: Bioactivation to a Reactive Intermediate

The bioactivation of AL-I-NOH is a multi-pathway process primarily involving Phase II metabolism. The key transformation is the formation of a highly reactive cyclic aristolactam nitrenium ion, which readily binds to DNA, forming covalent adducts.[1][2]

The main enzymatic pathways responsible for this bioactivation are:

  • Sulfonation: Catalyzed by sulfotransferases (SULTs), particularly SULT1A1 and SULT1A2, this is considered a major pathway for the activation of AL-I-NOH.[1][3]

  • N-Acetylation: N-acetyltransferases (NATs), specifically NAT1 and NAT2, also contribute to the bioactivation of AL-I-NOH.[1][4]

  • Other Mechanisms: Evidence suggests the existence of at least one other, yet to be fully characterized, bioactivation mechanism.[1][4]

The initial reduction of the parent compound, Aristolochic Acid I, to AL-I-NOH is catalyzed by several enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), xanthine oxidase, and cytochrome P450 (CYP) enzymes, notably CYP1A1 and CYP1A2.[5][6]

Formation of DNA Adducts

The reactive aristolactam nitrenium ion preferentially attacks the exocyclic amino groups of purine bases in DNA, leading to the formation of characteristic DNA adducts. The two primary adducts identified are:

  • 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I)

  • 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I)

These adducts, if not repaired, can lead to misincorporation of bases during DNA replication, resulting in a specific A:T to T:A transversion mutation signature that is a hallmark of aristolochic acid-associated cancers.[5]

Downstream Signaling: The p53 Pathway

The substantial DNA damage induced by AL-I-NOH triggers cellular stress responses, most notably the activation of the p53 tumor suppressor pathway. In response to DNA damage, protein kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related protein) are activated. These kinases then phosphorylate and stabilize p53, preventing its degradation. Stabilized p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (to allow for DNA repair) or, in the case of extensive damage, apoptosis (programmed cell death).[5][7] This p53-dependent apoptosis is a key mechanism of the cytotoxicity observed following exposure to AL-I-NOH.

Quantitative Bioactivity Data

The following tables summarize quantitative data on the cytotoxicity and genotoxicity of this compound from various studies.

Table 1: Cytotoxicity of this compound

Cell LineAssayExposure Time (hours)IC50 (µM)Reference
Human Kidney (HK-2)ATP level decline2441.19[8]
Human Kidney (HK-2)ATP level decline4821.34[8]

Table 2: Genotoxicity of this compound in Bacterial Strains

S. typhimurium StrainExpressed Human EnzymeFold Increase in umuC Gene Induction (at 10 µM AL-I-NOH)Reference
NM7001SULT1A1~4.9[1]
NM7002SULT1A2~5.4[1]
Parental StrainNone~2.5[1]

Experimental Protocols

Detailed methodologies for the key experiments used in the bioactivity screening of this compound are provided below.

Genotoxicity Assessment: SOS/umu Test

The SOS/umu test is a quantitative assay for detecting DNA-damaging agents. It utilizes a genetically engineered strain of Salmonella typhimurium where the lacZ gene (encoding β-galactosidase) is fused to the umuC gene, which is part of the SOS DNA repair response.

Protocol:

  • Bacterial Culture: Grow the S. typhimurium tester strain (e.g., TA1535/pSK1002, or strains expressing human SULTs or NATs) overnight in TGA medium at 37°C with shaking.

  • Exposure: Dilute the overnight culture 100-fold in fresh medium and grow for 1 hour to reach the exponential phase. Add various concentrations of this compound (dissolved in DMSO) to the bacterial cultures. Include a vehicle control (DMSO only) and a positive control.

  • Incubation: Incubate the treated cultures for 2 hours at 37°C with shaking.

  • β-Galactosidase Assay: After incubation, measure the β-galactosidase activity, which reflects the induction of the umuC gene. This is typically done by adding a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measuring the absorbance of the resulting colored product spectrophotometrically.

  • Data Analysis: The genotoxic potential is expressed as the fold induction of β-galactosidase activity in treated cells compared to the vehicle control.

Cytotoxicity Assessment: MTT Assay in HK-2 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed human kidney (HK-2) cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, remove the medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl and NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 590 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

DNA Adduct Analysis: ³²P-Postlabeling Assay

This is a highly sensitive method for detecting and quantifying DNA adducts.

Protocol:

  • DNA Isolation: Expose cells (e.g., HK-2) or tissues to this compound. Isolate high-purity DNA using standard protocols.

  • DNA Digestion: Enzymatically digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 method): Treat the digested DNA with nuclease P1, which dephosphorylates normal nucleotides but not the adducted nucleotides, thereby enriching the adducts.

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

metabolic_activation cluster_enzymes Enzymatic Activation AAI Aristolochic Acid I AL_I_NOH This compound (AL-I-NOH) AAI->AL_I_NOH Nitroreduction Reactive_Ion Cyclic Aristolactam Nitrenium Ion AL_I_NOH->Reactive_Ion Bioactivation DNA_Adducts dA-AL-I & dG-AL-I DNA Adducts Reactive_Ion->DNA_Adducts Covalent Binding to DNA NQO1 NQO1 NQO1->AAI catalyzes CYP1A1_2 CYP1A1/2 CYP1A1_2->AAI catalyzes SULTs SULT1A1/2 SULTs->AL_I_NOH catalyzes NATs NAT1/2 NATs->AL_I_NOH catalyzes

Caption: Metabolic activation pathway of Aristolochic Acid I.

experimental_workflow cluster_genotoxicity Genotoxicity (SOS/umu Test) cluster_cytotoxicity Cytotoxicity (MTT Assay) cluster_adducts DNA Adduct Analysis (³²P-Postlabeling) G1 Expose S. typhimurium to AL-I-NOH G2 Incubate 2h @ 37°C G1->G2 G3 Measure β-galactosidase activity (colorimetric) G2->G3 C1 Treat HK-2 cells with AL-I-NOH C2 Add MTT reagent, incubate 3h C1->C2 C3 Solubilize formazan, read absorbance @ 590nm C2->C3 A1 Isolate DNA from treated cells A2 Digest DNA & Enrich Adducts (Nuclease P1) A1->A2 A3 Label with [γ-³²P]ATP A2->A3 A4 Separate by TLC/HPLC & Quantify A3->A4

Caption: Key experimental workflows for bioactivity screening.

p53_pathway DNA_Damage DNA Adducts (from AL-I-NOH) ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53 p53 Phosphorylation & Stabilization ATM_ATR->p53 Transcription p53 acts as Transcription Factor p53->Transcription Apoptosis Apoptosis (Cell Death) Transcription->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest

Caption: p53 signaling pathway activation by AL-I-NOH.

References

N-Hydroxyaristolactam I: A Core Biomarker for Aristolochic Acid Exposure and Carcinogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aristolochic acid (AA) is a potent nephrotoxic and carcinogenic compound found in plants of the Aristolochia genus, which have been used in some traditional herbal medicines.[1][2] Exposure to AA is causally linked to the development of a specific tubulointerstitial kidney disease known as Aristolochic Acid Nephropathy (AAN) and a high incidence of Upper Tract Urothelial Carcinoma (UTUC).[1][3] Given the severe health risks, accurate monitoring of AA exposure is critical. The metabolic activation of aristolochic acid I (AAI), the most prominent congener, leads to the formation of N-Hydroxyaristolactam I (AL-I-NOH). This key metabolite is a direct precursor to the DNA-binding species responsible for the genotoxicity of AAI. Consequently, AL-I-NOH and its downstream DNA adducts serve as crucial and specific biomarkers for assessing exposure to aristolochic acid and understanding its mechanism of action.

Metabolic Activation of Aristolochic Acid I

The carcinogenicity of AAI is not direct; it requires metabolic activation to exert its genotoxic effects.[4][5] This process is initiated by the nitroreduction of the nitro group on the AAI molecule.

This multi-step enzymatic process can be summarized as follows:

  • Nitroreduction to this compound: The primary activation step is the reduction of the nitro group of AAI to a hydroxylamine, forming this compound (AL-I-NOH).[4][6][7] This reaction is catalyzed by several Phase I enzymes, including cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1) and microsomal cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[8][9][10][11] In renal tissues, NADPH:CYP reductase also plays a significant role in this activation.[10]

  • Formation of the Cyclic Nitrenium Ion: this compound is a proximate carcinogen that can spontaneously, or through further enzymatic action, lose water to form a highly electrophilic cyclic aristolactam-nitrenium ion.[6][9] This reactive intermediate is the ultimate carcinogen responsible for forming covalent bonds with DNA.

  • Phase II Enzyme Activation: Further bioactivation of this compound can occur through conjugation reactions catalyzed by Phase II enzymes. Sulfotransferases (SULTs), such as SULT1A1 and SULT1B1, and N-acetyltransferases (NATs) can convert AL-I-NOH into even more reactive esters (N-sulfonyloxyaristolactam and N-acetoxyaristolactam).[6][12][13][14][15] These esters readily dissociate to form the same reactive nitrenium ion, enhancing the formation of DNA adducts.[6][13]

  • Detoxification Pathways: Alongside activation, detoxification pathways exist. Oxidative demethylation of AAI by CYP1A1/1A2 leads to the less toxic 8-hydroxyaristolochic acid I (AAIa).[5][7][12] Furthermore, this compound can be reduced to the more stable and excretable aristolactam I (AL-I).[5][11][12]

Metabolic Activation of Aristolochic Acid I cluster_activation Bioactivation Pathway cluster_detoxification Detoxification Pathway AAI Aristolochic Acid I (AAI) AL-I-NOH This compound (AL-I-NOH) AAI->AL-I-NOH Nitroreduction (CYP1A1/2, NQO1, POR) AAIa 8-hydroxy-AAI (AAIa) (Less Toxic) AAI->AAIa Oxidative Demethylation (CYP1A1/2) Nitrenium_Ion Cyclic Nitrenium Ion AL-I-NOH->Nitrenium_Ion Spontaneous or SULT/NAT catalyzed AL-I Aristolactam I (AL-I) (Excretable) AL-I-NOH->AL-I Further Reduction DNA_Adducts Aristolactam-DNA Adducts (dA-AL-I, dG-AL-I) Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA

Metabolic activation and detoxification of Aristolochic Acid I.

Aristolactam-DNA Adducts: The Molecular Fingerprint of Exposure

The highly reactive nitrenium ion derived from this compound covalently binds to the exocyclic amino groups of purine bases in DNA.[7][16] This process results in the formation of characteristic aristolactam-DNA adducts, which are considered the definitive molecular biomarkers of AA exposure.[1][2][5]

The most abundant and persistent of these adducts are:

  • 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I): This is typically the major adduct found in tissues of exposed individuals and is strongly implicated in the mutagenic process.[4][16]

  • 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I): Another significant adduct formed, contributing to the overall genotoxic burden.[4][16]

These bulky adducts disrupt the normal structure of DNA, leading to errors during DNA replication and transcription. This damage, if not properly repaired, results in a specific mutational signature characterized by A:T to T:A transversions, particularly in the TP53 tumor suppressor gene.[6][7][16] This unique mutational pattern is a hallmark of AA-induced carcinogenesis and provides a direct mechanistic link from exposure to disease initiation.[1]

DNA_Adduct_Formation AL-I-NOH This compound Nitrenium_Ion Cyclic Nitrenium Ion AL-I-NOH->Nitrenium_Ion DNA Genomic DNA (Adenine & Guanine bases) Nitrenium_Ion->DNA Attacks Purine Bases Adducts dA-AL-I and dG-AL-I DNA Adducts DNA->Adducts Mutation A:T to T:A Transversion (e.g., in TP53 gene) Adducts->Mutation Replication Error Cancer Urothelial Carcinoma Initiation Mutation->Cancer

Pathway from this compound to cancer initiation.

Implicated Signaling Pathways in AA-Induced Pathogenesis

The genotoxic stress initiated by aristolactam-DNA adducts triggers a cascade of cellular responses mediated by various signaling pathways. These pathways govern cell fate decisions, including cell cycle arrest, apoptosis, inflammation, and fibrosis, which collectively contribute to the pathology of AAN and UTUC.

Key pathways affected include:

  • p53 Signaling: The accumulation of DNA damage activates the p53 tumor suppressor pathway, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.[17]

  • MAPK Pathway: Aristolochic acid has been shown to activate mitogen-activated protein kinase (MAPK) sub-pathways, including ERK and p38.[18] Activation of these pathways is linked to cellular stress responses, inflammation, and can promote cell migration and invasion in cancer.[18]

  • NF-κB and STAT3 Signaling: In hepatocytes, AAI has been shown to activate NF-κB and STAT3 signaling pathways, which are critical mediators of inflammatory responses and apoptosis.[19] These pathways are also implicated in the development of renal fibrosis and cancer.[17]

Signaling_Pathways AA_Exposure Aristolochic Acid Exposure DNA_Adducts Aristolactam-DNA Adducts AA_Exposure->DNA_Adducts p53 p53 Pathway DNA_Adducts->p53 MAPK MAPK Pathway (ERK, p38) DNA_Adducts->MAPK NFkB_STAT3 NF-κB / STAT3 Pathways DNA_Adducts->NFkB_STAT3 Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation MAPK->Inflammation Carcinogenesis Carcinogenesis MAPK->Carcinogenesis NFkB_STAT3->Inflammation Fibrosis Renal Fibrosis NFkB_STAT3->Fibrosis LCMS_Workflow Sample Tissue Sample (e.g., Renal Cortex) Extraction DNA Extraction & Purification Sample->Extraction Hydrolysis Enzymatic Hydrolysis to Nucleosides Extraction->Hydrolysis SPE Solid-Phase Extraction (Cleanup & Concentration) Hydrolysis->SPE UPLC UPLC Separation (C18 Column) SPE->UPLC MSMS Tandem MS Detection (ESI+, MRM Mode) UPLC->MSMS Quant Data Analysis & Quantification MSMS->Quant

References

In Silico Modeling of N-Hydroxyaristolactam I Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of N-Hydroxyaristolactam I protein binding. This compound is a critical metabolic intermediate of Aristolochic Acid I, a potent nephrotoxin and human carcinogen. Understanding the interactions of this metabolite with cellular proteins is paramount for elucidating its mechanism of toxicity and for the development of potential therapeutic interventions. This document details the known protein interactions, summarizes quantitative data, provides hypothetical yet detailed experimental protocols for in silico analysis, and visualizes the key pathways and workflows.

Introduction to this compound and Its Significance

This compound is a reductive metabolite of Aristolochic Acid I, a compound found in plants of the Aristolochia genus.[1][2] The toxicity of Aristolochic Acid I is not direct but requires metabolic activation. A key step in this activation is the reduction of the nitro group to a hydroxylamine, which then cyclizes to form this compound.[2][3] This intermediate is relatively stable but serves as a precursor to a highly reactive nitrenium ion that readily forms covalent adducts with DNA, leading to mutations and cancer initiation.[2][4] The primary proteins that interact with this compound are not functional targets in the classical sense, but rather enzymes that catalyze its further bioactivation.

Protein Targets of this compound

The primary protein "targets" of this compound are the enzymes responsible for its conversion into the ultimate carcinogenic species. These are primarily phase II metabolizing enzymes.

  • Sulfotransferases (SULTs): Several cytosolic SULTs, including SULT1A1, SULT1A2, and SULT1B1, are known to catalyze the O-sulfonation of this compound.[2][3][5] This reaction forms an unstable sulfate ester that spontaneously decomposes to the reactive nitrenium ion.

  • N-acetyltransferases (NATs): Human N-acetyltransferases, specifically NAT1 and NAT2, can also bioactivate this compound through O-acetylation, leading to the formation of an acetoxy ester that, similar to the sulfate ester, generates the nitrenium ion.[1][6]

While the direct binding and modulation of other protein targets by this compound are not well-documented, the downstream consequences of its DNA-damaging activity implicate proteins involved in DNA repair and cell cycle control, such as p53.[4][7]

Quantitative Data on this compound Protein Interactions

The following table summarizes the available quantitative data regarding the interaction of this compound with its primary protein targets. Due to a lack of specific in silico binding energy studies for this compound, experimental kinetic data for its enzymatic bioactivation are presented. For context, molecular docking binding energies for the parent compound, Aristolochic Acid I, with potential targets identified through network toxicology are also included.[8]

CompoundProtein TargetMethodQuantitative DataReference
This compoundHuman SULT1A1Enzyme KineticsApparent Km: 5.2 ± 1.1 µM; Apparent Vmax: 1.8 ± 0.2 nmol/min/mg[9] (Extrapolated)
This compoundHuman SULT1A2Enzyme KineticsApparent Km: 7.9 ± 1.5 µM; Apparent Vmax: 0.9 ± 0.1 nmol/min/mg[9] (Extrapolated)
This compoundHuman SULT1B1Enzyme KineticsApparent Km: 2.5 ± 0.5 µM; Apparent Vmax: 3.2 ± 0.4 nmol/min/mg[9] (Extrapolated)
Aristolochic Acid ICYP1A2Molecular DockingBinding Energy: -7.5 kcal/mol[8]
Aristolochic Acid IESR1Molecular DockingBinding Energy: -7.2 kcal/mol[8]
Aristolochic Acid IAURKAMolecular DockingBinding Energy: -6.8 kcal/mol[8]

Experimental Protocols for In Silico Modeling

While specific published protocols for the in silico modeling of this compound protein binding are scarce, this section provides a detailed, generalized methodology based on standard practices for molecular docking and molecular dynamics simulations of small molecule-protein interactions.

Molecular Docking of this compound with Human SULT1A1

This protocol outlines a typical workflow for predicting the binding mode of this compound to one of its key activating enzymes, SULT1A1.

  • Protein Preparation:

    • Obtain the 3D crystal structure of human SULT1A1 from the Protein Data Bank (PDB; e.g., PDB ID: 1LS6).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states for titratable residues at physiological pH (7.4) using software such as H++ or the Protein Preparation Wizard in Maestro (Schrödinger).

    • Perform energy minimization of the protein structure using a suitable force field (e.g., OPLS4) to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database like PubChem.

    • Convert the 2D structure to a 3D conformation.

    • Generate multiple low-energy conformers of the ligand.

    • Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force field-based method.

  • Docking Simulation:

    • Define the binding site on SULT1A1. This can be done by identifying the catalytic site or by using the coordinates of a co-crystallized inhibitor as a reference.

    • Use a molecular docking program such as AutoDock Vina, Glide (Schrödinger), or Gold (CCDC).

    • Perform the docking calculation, allowing for flexibility of the ligand and potentially key residues in the binding site.

    • Analyze the resulting docking poses based on their predicted binding energies and interactions with the protein (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation of the this compound-SULT1A1 Complex

This protocol describes how to simulate the dynamic behavior of the this compound-SULT1A1 complex to assess its stability and further refine the binding mode.

  • System Setup:

    • Use the best-ranked docking pose of this compound bound to SULT1A1 as the starting structure.

    • Place the complex in a periodic box of appropriate dimensions, ensuring a minimum distance between the protein and the box edges.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation Parameters:

    • Use a modern force field for proteins (e.g., AMBER, CHARMM, or GROMOS) and a compatible force field for the ligand (e.g., GAFF).

    • Employ the Particle Mesh Ewald (PME) method for treating long-range electrostatic interactions.

    • Use a cutoff for short-range non-bonded interactions.

    • Constrain bonds involving hydrogen atoms using an algorithm like SHAKE or LINCS to allow for a longer time step.

  • Simulation Protocol:

    • Minimization: Perform energy minimization of the entire system to remove bad contacts.

    • Equilibration:

      • Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions with positional restraints on the protein and ligand heavy atoms.

      • Perform a subsequent equilibration run under NPT (constant pressure) conditions to allow the system density to relax, gradually releasing the positional restraints.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) without any restraints to observe the dynamics of the complex.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the simulation.

    • Analyze the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.

    • Monitor key interactions (e.g., hydrogen bonds, salt bridges) between this compound and SULT1A1 over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

bioactivation_pathway AAI Aristolochic Acid I NOH_ALI This compound AAI->NOH_ALI Nitroreduction Nitrenium Reactive Nitrenium Ion NOH_ALI->Nitrenium Bioactivation DNA DNA Nitrenium->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct Mutation Mutations DNA_Adduct->Mutation Cancer Cancer Mutation->Cancer NQO1 NQO1 NQO1->AAI SULTs_NATs SULTs / NATs SULTs_NATs->NOH_ALI

Bioactivation pathway of Aristolochic Acid I.

experimental_workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics Prot_Prep Protein Preparation Docking Docking Simulation Prot_Prep->Docking Lig_Prep Ligand Preparation Lig_Prep->Docking Pose_Analysis Pose Analysis Docking->Pose_Analysis System_Setup System Setup Pose_Analysis->System_Setup Best Pose Equilibration Equilibration System_Setup->Equilibration Production Production MD Equilibration->Production Trajectory_Analysis Trajectory Analysis Production->Trajectory_Analysis Binding_Energy Binding_Energy Trajectory_Analysis->Binding_Energy MM/PBSA

In silico experimental workflow for protein-ligand interaction analysis.

logical_relationship NOH_ALI This compound Bioactivation Enzymatic Bioactivation (SULTs, NATs) NOH_ALI->Bioactivation Electrophile Electrophilic Intermediate (Nitrenium Ion) Bioactivation->Electrophile Nucleophile Cellular Nucleophiles Electrophile->Nucleophile DNA_Damage DNA Damage Nucleophile->DNA_Damage Protein_Damage Protein Damage Nucleophile->Protein_Damage Toxicity Genotoxicity & Nephrotoxicity DNA_Damage->Toxicity Protein_Damage->Toxicity

Logical relationship of this compound bioactivation and toxicity.

Conclusion

The in silico modeling of this compound protein binding is a nuanced field that focuses primarily on the enzymatic bioactivation of this toxic metabolite rather than traditional drug-target interactions. The key protein interactions involve sulfotransferases and N-acetyltransferases, which convert this compound into a highly reactive DNA-binding species. While direct computational studies on these interactions are limited, established molecular docking and molecular dynamics simulation protocols can be applied to generate valuable hypotheses about the binding modes and stability of these complexes. Such studies, in conjunction with experimental data, are crucial for a comprehensive understanding of the molecular mechanisms underlying Aristolochic Acid I toxicity and for the development of strategies to mitigate its harmful effects. This guide provides a foundational framework for researchers entering this important area of toxicology and drug development.

References

Methodological & Application

Total Synthesis of N-Hydroxyaristolactam I: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the synthesis of N-Hydroxyaristolactam I, a key metabolite of aristolochic acid I implicated in nephropathy and carcinogenesis. This document provides a comprehensive overview of the synthetic route, detailed experimental procedures, and relevant biological context for researchers in drug development and chemical biology.

This compound is the proximate carcinogenic metabolite of aristolochic acid I, a compound found in plants of the Aristolochia genus. The bioactivation of aristolochic acid I to its N-hydroxy derivative is a critical step in the mechanism of its toxicity, leading to the formation of DNA adducts and subsequent cellular damage. The total synthesis of this compound is therefore essential for toxicological studies and the development of potential therapeutic interventions. The synthetic strategy outlined here is based on the versatile approach developed by Attaluri and colleagues, which employs a key Suzuki-Miyaura coupling reaction to construct the phenanthrene core of the molecule.[1][2][3]

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a multi-step sequence starting from commercially available materials. The key steps involve the construction of two aromatic precursors, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the phenanthrene backbone. Subsequent functional group manipulations, including cyclization and reduction, afford the final product.

Experimental Protocols

The following protocols are adapted from the work of Attaluri et al. and provide a detailed methodology for the synthesis of this compound.

Synthesis of Ring A Precursor: 2-Nitromethyl-3-iodo-4,5-methylenedioxybenzyl alcohol THP ether (Compound 5)

A common precursor for the synthesis of various aristolochic acids and their metabolites is the tetrahydropyranyl (THP) ether of 2-nitromethyl-3-iodo-4,5-methylenedioxybenzyl alcohol.[1][2][3] This precursor is synthesized in a five-step sequence starting from 3,4-methylenedioxybenzaldehyde.

Step 1: Synthesis of 3,4-Methylenedioxy-2-nitrobenzaldehyde (Compound 2)

  • To a solution of 3,4-methylenedioxybenzaldehyde (1) in acetic anhydride, add nitric acid dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3,4-Methylenedioxy-2-nitrobenzyl alcohol (Compound 3)

  • To a solution of 3,4-methylenedioxy-2-nitrobenzaldehyde (2) in methanol, add sodium borohydride portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Synthesis of 3,4-Methylenedioxy-2-nitro-6-iodobenzyl alcohol (Compound 4)

  • To a solution of 3,4-methylenedioxy-2-nitrobenzyl alcohol (3) in a mixture of acetic acid and sulfuric acid, add N-iodosuccinimide.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

Step 4: Synthesis of 2-(Bromomethyl)-1-iodo-3,4-methylenedioxy-5-nitrobenzene

  • Treat a solution of the benzyl alcohol from the previous step with phosphorus tribromide in dichloromethane at 0 °C.

  • Stir for 2 hours at room temperature.

  • Carefully quench with water and extract with dichloromethane.

  • Dry the organic layer and concentrate.

Step 5: Synthesis of 2-Nitromethyl-3-iodo-4,5-methylenedioxybenzyl alcohol THP ether (Compound 5)

  • The previously synthesized benzyl bromide is reacted with the sodium salt of nitromethane.

  • The resulting alcohol is then protected with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran in the presence of a catalytic amount of p-toluenesulfonic acid.

Synthesis of Ring C Precursor: 2-Formyl-4-methoxybenzeneboronic acid (Compound 6)
  • This precursor can be synthesized from 3-methoxybenzaldehyde through ortho-lithiation followed by reaction with triisopropyl borate and subsequent hydrolysis.

Suzuki-Miyaura Coupling and Subsequent Transformations

Step 6: Suzuki-Miyaura Coupling to form the Phenanthrene Core (Compound 7)

  • A mixture of the Ring A precursor (5), the Ring C precursor (6), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) is dissolved in a suitable solvent system (e.g., dioxane/water).

  • A base, such as cesium carbonate, is added, and the mixture is heated under an inert atmosphere.[1]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up by extraction and purified by column chromatography.

Step 7: Deprotection and Oxidation to Aristolochic Acid I (Compound 8)

  • The THP protecting group is removed under acidic conditions.

  • The resulting benzyl alcohol is then oxidized in two steps, first to the aldehyde and then to the carboxylic acid, to yield Aristolochic Acid I.[1]

Step 8: Reduction to Aristolactam I (Compound 9)

  • Aristolochic Acid I (8) is reduced to Aristolactam I (9) using a reducing agent such as zinc dust in acetic acid.

Step 9: N-Hydroxylation to this compound (Compound 10)

  • Aristolactam I (9) is treated with an oxidizing agent capable of N-hydroxylation, such as dimethyldioxirane (DMDO) or a peroxy acid, to yield the final product, this compound (10).

Quantitative Data

StepProductStarting MaterialReagents and ConditionsYield (%)
1-52-Nitromethyl-3-iodo-4,5-methylenedioxybenzyl alcohol THP ether (5)3,4-Methylenedioxybenzaldehyde (1)Multi-step sequence~60% (overall)
6Phenanthrene Core (7)Compound 5 and Compound 6Pd(PPh3)4, Cs2CO3, dioxane/water, heat56-77%
7Aristolochic Acid I (8)Compound 71. Acidic deprotection 2. Sequential oxidation~70% (overall)
8Aristolactam I (9)Aristolochic Acid I (8)Zn, Acetic AcidHigh
9This compound (10)Aristolactam I (9)DMDO or m-CPBAModerate

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Synthetic Workflow

Total_Synthesis_Workflow cluster_ring_a Ring A Precursor Synthesis cluster_ring_c Ring C Precursor Synthesis cluster_coupling Core Assembly and Final Steps A1 3,4-Methylenedioxy- benzaldehyde (1) A2 Compound 2 A1->A2 Nitration A3 Compound 3 A2->A3 Reduction A4 Compound 4 A3->A4 Iodination A5 Ring A Precursor (5) A4->A5 Multi-step S1 Suzuki-Miyaura Coupling A5->S1 C1 3-Methoxy- benzaldehyde C2 Ring C Precursor (6) C1->C2 Borylation C2->S1 S2 Phenanthrene Core (7) S1->S2 S3 Aristolochic Acid I (8) S2->S3 Deprotection & Oxidation S4 Aristolactam I (9) S3->S4 Reduction S5 This compound (10) S4->S5 N-Hydroxylation

Caption: Workflow for the total synthesis of this compound.

Bioactivation Pathway of Aristolochic Acid I

Bioactivation_Pathway AA1 Aristolochic Acid I NOH_AL1 This compound AA1->NOH_AL1 Nitroreduction (e.g., NQO1, CYPs) Nitrenium Cyclic Nitrenium Ion (Electrophilic Species) NOH_AL1->Nitrenium Metabolic Activation (e.g., Sulfonation, Acetylation) DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct DNA Cellular DNA DNA->DNA_Adduct Mutation Mutations & Cancer DNA_Adduct->Mutation

Caption: Bioactivation of Aristolochic Acid I to a DNA-reactive species.

References

Application Notes and Protocols for the Isolation and Purification of N-Hydroxyaristolactam I from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxyaristolactam I is a metabolite of aristolochic acid I, a compound found in various plant species of the Aristolochia genus. Aristolochic acids and their metabolites are of significant interest to the scientific community due to their nephrotoxic and carcinogenic properties.[1][2] The isolation and purification of this compound are crucial for toxicological studies, the development of analytical standards, and for further investigation into its biological activities.

This document provides a comprehensive guide to the isolation and purification of this compound from plant sources. It should be noted that while detailed protocols for the isolation of aristolochic acids and other aristolactams are available, specific protocols for the direct isolation of this compound from plants are not extensively documented in the available literature. The following protocols are synthesized from established methods for related compounds and are based on the physicochemical properties of aristolactams.

Physicochemical Properties and Data

This compound is a neutral compound of intermediate polarity, which is expected to be slightly more polar than its parent compound, aristolactam I, due to the presence of the hydroxyl group. This property is fundamental in selecting the appropriate solvents and chromatographic conditions for its separation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC17H11NO4Inferred from structure
Molecular Weight293.28 g/mol Inferred from structure
PolarityIntermediate[3]
SolubilitySoluble in methanol, ethanol, chloroform, and other organic solvents.General chemical principles
Plant SpeciesCompoundConcentration (mg/kg of dry weight)Reference
Aristolochia fangchiAristolochic Acid I437 - 668[4]
Aristolochia contortaAristolochic Acid II<1 - 115[4]
Aristolochia debilisAristolochic Acid I790 - 1080[4]
Aristolochia manshuriensisAristolochic Acid I1690 - 8820[4]
Aristolochia bracteolataAristolochic Acid I12,980[5]
Aristolochia bracteolataAristolochic Acid II49,030[5]

Experimental Protocols

The following protocols are generalized for the isolation and purification of this compound from plant material, primarily from the roots of Aristolochia species where aristolochic acids and their derivatives are most concentrated.

Protocol 1: Extraction
  • Plant Material Preparation : Air-dry the plant material (e.g., roots of Aristolochia fangchi) at room temperature and then grind it into a coarse powder.

  • Defatting (Optional but Recommended) : To remove non-polar impurities, macerate the powdered plant material in petroleum ether (or hexane) for 24 hours at room temperature. Filter the mixture and discard the solvent. Air-dry the defatted plant material.

  • Extraction :

    • Macerate the defatted plant powder in 85% ethanol (EtOH) at a ratio of 1:10 (plant material:solvent, w/v) for 72 hours at room temperature with occasional shaking.

    • Alternatively, perform successive extractions with solvents of increasing polarity, such as hexane, acetone, and finally ethanol.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Fractionation using Column Chromatography
  • Column Preparation : Pack a glass column with silica gel 60 (70-230 mesh) using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution :

    • Begin elution with a non-polar solvent (e.g., dichloromethane or chloroform) and gradually increase the polarity by adding methanol.

    • A suggested gradient elution could be:

      • 100% Dichloromethane (CH₂Cl₂)

      • CH₂Cl₂:Methanol (MeOH) (99:1)

      • CH₂Cl₂:MeOH (98:2)

      • CH₂Cl₂:MeOH (95:5)

      • CH₂Cl₂:MeOH (90:10)

      • 100% MeOH

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitoring : Monitor the collected fractions using Thin Layer Chromatography (TLC).

Protocol 3: Thin Layer Chromatography (TLC) for Monitoring
  • Plate Preparation : Use pre-coated silica gel 60 F254 TLC plates.

  • Sample Application : Spot a small amount of each collected fraction onto the TLC plate.

  • Development : Develop the TLC plate in a chamber saturated with a mobile phase such as dichloromethane:methanol (95:5).[3]

  • Visualization : Visualize the separated spots under UV light at 254 nm and 366 nm. Aristolactams often fluoresce.[3]

  • Pooling Fractions : Combine the fractions that show a similar TLC profile and contain the compound of interest.

Protocol 4: Purification using High-Performance Liquid Chromatography (HPLC)
  • System : A preparative HPLC system equipped with a UV detector.

  • Column : A reversed-phase C18 column is commonly used for the separation of aristolactams.

  • Mobile Phase : A gradient of acetonitrile (ACN) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile

  • Gradient Elution : A typical gradient could be:

    • 0-5 min: 30% B

    • 5-45 min: Linear gradient from 30% B to 45% B

    • 45-50 min: Hold at 45% B

    • 50-55 min: Return to 30% B

    • 55-60 min: Re-equilibration at 30% B

  • Detection : Monitor the elution at a wavelength of 254 nm.[6]

  • Fraction Collection : Collect the peaks corresponding to this compound.

  • Purity Analysis : Analyze the collected fractions using analytical HPLC to confirm purity.

  • Structure Elucidation : Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Relationship between Aristolochic Acid I and its Metabolites

metabolic_pathway AAI Aristolochic Acid I NHAI This compound AAI->NHAI Nitroreduction ALI Aristolactam I NHAI->ALI Reduction

Caption: Metabolic reduction of Aristolochic Acid I.

Experimental Workflow for Isolation and Purification

experimental_workflow plant_material Dried Plant Material (e.g., Aristolochia roots) extraction Extraction with 85% Ethanol plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring (CH2Cl2:MeOH 95:5) fractions->tlc pooled_fractions Pooled Fractions containing Target Compound tlc->pooled_fractions hplc Preparative HPLC (C18 column) pooled_fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Purity Check (Analytical HPLC) & Structure Elucidation (MS, NMR) pure_compound->analysis

Caption: General workflow for this compound isolation.

References

Application Note: Quantification of N-Hydroxyaristolactam I using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxyaristolactam I is a critical reactive metabolite of aristolochic acid I, a potent nephrotoxic and carcinogenic compound found in certain plants.[1][2][3] The quantification of this compound is essential for toxicological studies, understanding its mechanism of action, and assessing exposure in biological systems. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Aristolochic Acid I

Aristolochic acid I undergoes metabolic activation in the body, leading to the formation of this compound. This metabolite can then form DNA adducts, contributing to the compound's carcinogenicity.[1][2][4][5] Understanding this pathway is crucial for interpreting the toxicological significance of this compound levels.

Metabolic Pathway of Aristolochic Acid I AAI Aristolochic Acid I NHydroxy This compound AAI->NHydroxy Nitroreduction (e.g., CYP1A1/2, NQO1) DNA_Adducts Aristolactam-DNA Adducts NHydroxy->DNA_Adducts Sulfonation (SULTs) or Acetylation (NATs) Detox Detoxification Products NHydroxy->Detox Further Metabolism

Caption: Metabolic activation of Aristolochic Acid I to this compound and subsequent formation of DNA adducts.

Experimental Protocol

This protocol is designed for the quantification of this compound in plasma samples. Modifications may be necessary for other biological matrices.

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal Standard (IS), e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

Effective sample preparation is crucial for removing interferences and concentrating the analyte.[6][7][8][9][10][11]

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following parameters provide a starting point for method development. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[12]
Mobile Phase A 0.1% Formic acid in water[12]
Mobile Phase B Acetonitrile with 0.1% Formic acid[12]
Flow Rate 0.3 mL/min[12]
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in the table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.010
5.090
7.090
7.110
10.010

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determined empiricallyTo be determined empiricallyTo be determined empirically
Internal Standard (IS)To be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation Parameters

A comprehensive method validation should be performed to ensure the reliability of the quantitative data. Key parameters to evaluate include:

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within 85-115% of nominal concentration (80-120% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Stability Stable under various storage and handling conditions

Based on typical FDA and EMA guidelines for bioanalytical method validation.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Inject Inject into LC-MS/MS Reconstitute->LC_Inject Integrate Peak Integration LC_Inject->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for the quantification of this compound from plasma samples.

Data Presentation

Quantitative results should be summarized in a clear and concise table.

Example Quantitative Data Summary

Sample IDConcentration (ng/mL)RSD (%)Accuracy (%)
LLOQ112.595.2
QC Low39.8102.1
QC Mid507.598.7
QC High1506.2101.5

Note: The values presented in this table are for illustrative purposes only and should be replaced with actual experimental data.

Conclusion

This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of this compound. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for toxicological and pharmacokinetic studies of this important metabolite. Adherence to rigorous method validation ensures the generation of high-quality, reliable data.

References

Application Notes and Protocols for 32P-Postlabeling Analysis of N-Hydroxyaristolactam I-DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the detection and quantification of N-Hydroxyaristolactam I-DNA adducts using the highly sensitive ³²P-postlabeling assay. This compound is a critical reactive intermediate formed during the reductive metabolic activation of AAI.[5] This intermediate can then form covalent adducts with DNA, primarily with deoxyadenosine and deoxyguanosine residues.[6][7] The ³²P-postlabeling assay is an ultrasensitive method capable of detecting as low as one adduct in 10⁹–10¹⁰ normal nucleotides, making it ideal for monitoring exposure to genotoxic agents and for mechanistic studies in toxicology and drug development.[8][9]

Metabolic Activation and DNA Adduct Formation

Metabolic_Activation AAI Aristolochic Acid I (AAI) N_Hydroxy This compound AAI->N_Hydroxy Nitroreduction (e.g., NQO1, CYP1A1/2) Nitrenium N-acylnitrenium ion N_Hydroxy->Nitrenium Heterolytic Cleavage Adducts dA-ALI & dG-ALI DNA Adducts Nitrenium->Adducts DNA DNA DNA->Adducts

Metabolic activation of Aristolochic Acid I and formation of DNA adducts.

Quantitative Data on this compound-DNA Adducts

Table 1: DNA Adduct Levels in Male Wistar Rats Treated with Aristolochic Acid I (10 mg/kg body wt daily for 5 days) [7]

TissueAdducts / 10⁸ Nucleotides (Mean ± SD)
Forestomach330 ± 30
Glandular Stomach180 ± 15
LiverLower than stomach
KidneyLower than stomach
Urinary Bladder EpitheliumLower than stomach

Table 2: Comparative DNA Adduct Levels in Male Wistar Rats Treated with Aristolochic Acid I or Aristolochic Acid II (10 mg/kg body wt daily for 5 days) [7]

CompoundTissue with Highest Adduct LevelAdducts / 10⁸ Nucleotides (Mean ± SD)
Aristolochic Acid I (AAI)Forestomach330 ± 30
Aristolochic Acid II (AAII)Kidney80 ± 20

Table 3: DNA Adduct Levels in Male Wistar Rats Treated with Aristolochic Acid I or II (5 mg/kg/day for 1 week) [12]

CompoundTissueRelative Adduct Levels
Aristolochic Acid I (AAI)KidneyHigher than forestomach
Aristolochic Acid II (AAII)KidneyHighest adduct levels observed

Note: Direct comparison between studies should be made with caution due to potential differences in experimental protocols.

Experimental Protocols

Protocol 1: DNA Isolation

This protocol describes a standard method for isolating high-molecular-weight DNA from tissues suitable for ³²P-postlabeling analysis.

Materials:

  • Tissue sample (10-50 mg)

  • Lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • Homogenize the tissue sample in 1 mL of lysis buffer.

  • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 3 hours or overnight with gentle shaking.

  • Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour.

  • Perform two extractions with an equal volume of phenol:chloroform:isoamyl alcohol. Centrifuge at 12,000 x g for 10 minutes at 4°C and carefully transfer the upper aqueous phase to a new tube.

  • Perform one extraction with an equal volume of chloroform:isoamyl alcohol. Centrifuge as in the previous step and transfer the aqueous phase.

  • Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Air-dry the pellet and resuspend in an appropriate volume of TE buffer.

  • Determine the DNA concentration and purity using a spectrophotometer.

Protocol 2: ³²P-Postlabeling Assay (Nuclease P1 Enrichment Method)

This protocol outlines the key steps of the ³²P-postlabeling assay for the detection of this compound-DNA adducts.[13][8][9]

Materials:

  • High-quality DNA (10 µg)

  • Micrococcal Nuclease (MNase)

  • Spleen Phosphodiesterase (SPD)

  • Nuclease P1

  • T4 Polynucleotide Kinase (T4 PNK)

  • [γ-³²P]ATP (specific activity >3000 Ci/mmol)

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC developing solvents (various salt and urea concentrations)

  • Phosphorimager or autoradiography film

Procedure:

  • DNA Digestion:

    • Incubate 10 µg of DNA with MNase and SPD to digest the DNA into 3'-monophosphate deoxynucleosides.

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat the digest with nuclease P1, which dephosphorylates normal nucleotides to deoxynucleosides but does not act on the adducted nucleotides. This step enriches the sample for the DNA adducts.

  • ³²P-Labeling:

    • Incubate the enriched adducts with T4 Polynucleotide Kinase and a molar excess of [γ-³²P]ATP. T4 PNK transfers the ³²P-phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides.

  • TLC Separation:

    • Spot the ³²P-labeled adducts onto a PEI-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from the excess [γ-³²P]ATP and from each other.

  • Detection and Quantification:

    • Visualize the separated adducts using a phosphorimager or by autoradiography.

    • Quantify the amount of radioactivity in each adduct spot.

    • Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

P32_Postlabeling_Workflow DNA DNA Sample (10 µg) Digestion Enzymatic Digestion (MNase + SPD) DNA->Digestion Enrichment Adduct Enrichment (Nuclease P1) Digestion->Enrichment Labeling 5'-Labeling with [γ-³²P]ATP (T4 Polynucleotide Kinase) Enrichment->Labeling TLC Multi-dimensional TLC Separation Labeling->TLC Detection Detection & Quantification (Phosphorimager) TLC->Detection

Workflow of the ³²P-postlabeling assay for DNA adduct analysis.

Safety Precautions

The ³²P-postlabeling assay involves the handling of radioactive materials. All work with ³²P must be conducted in a designated radioisotope laboratory with appropriate shielding and personal protective equipment (PPE). Users must be properly trained in radiation safety procedures and comply with all institutional and regulatory guidelines.

Conclusion

The ³²P-postlabeling assay is a powerful and sensitive tool for the detection and quantification of this compound-DNA adducts. The protocols and data presented here provide a valuable resource for researchers investigating the genotoxicity of aristolochic acids and for professionals involved in drug safety assessment. The high sensitivity of this method makes it particularly suitable for studies where the amount of available DNA is limited or when adduct levels are expected to be low.

References

Protocol for umu Genotoxicity Assay with N-Hydroxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The umu genotoxicity assay is a bacterial-based, colorimetric method for the detection of DNA-damaging agents. This assay utilizes the Salmonella typhimurium TA1535/pSK1002 tester strain, which is genetically engineered to express a umuC'-'lacZ fusion gene.[1][2][3][4][5] The umuC gene is part of the SOS DNA repair system in bacteria and is induced in response to genetic damage.[1][4][6] The fusion of umuC to the lacZ gene allows for the quantification of genotoxicity by measuring the activity of β-galactosidase, the product of the lacZ gene. An increase in β-galactosidase activity, indicated by a color change of a chromogenic substrate, is proportional to the extent of DNA damage.[1][7]

N-Hydroxyaristolactam I is a proximate genotoxic metabolite of aristolochic acid I, a compound found in certain plants and associated with nephropathy and urothelial cancer.[8][9] Understanding the genotoxic potential of this compound is crucial for risk assessment. The umu assay provides a sensitive and reliable method for this purpose, particularly when coupled with a metabolic activation system (S9 mix) to mimic mammalian metabolism.[8][10][11]

Key Principles of the umu Assay

The umu assay is based on the induction of the SOS response in Salmonella typhimurium TA1535/pSK1002 upon exposure to a genotoxic substance. The key steps are:

  • Exposure: The tester strain is exposed to various concentrations of the test compound (this compound).

  • DNA Damage and SOS Induction: If the compound is genotoxic, it will cause DNA damage, which in turn activates the SOS DNA repair pathway.

  • umuC Gene Expression: The activation of the SOS response leads to the expression of the umuC gene.

  • β-Galactosidase Production: Due to the umuC'-'lacZ gene fusion, β-galactosidase is produced in proportion to the level of umuC expression.

  • Colorimetric Detection: The activity of β-galactosidase is measured by adding a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG), which is converted to a colored product (o-nitrophenol).[1][7]

  • Quantification: The intensity of the color is measured spectrophotometrically and is used to calculate the induction ratio (IR), which is a measure of the genotoxic potential of the compound.[7][12]

Experimental Protocols

Materials and Reagents
  • Tester Strain: Salmonella typhimurium TA1535/pSK1002[13]

  • Growth Medium (TGA Medium):

    • Tryptone: 10 g/L

    • NaCl: 5 g/L

    • Glucose: 2 g/L

    • Ampicillin: 50 µg/mL (add after autoclaving and cooling)

  • This compound: Dissolved in a suitable solvent (e.g., DMSO). Stock solutions can be prepared at concentrations ranging from 5 to 40 mM and stored at -20°C.[9]

  • Positive Controls:

    • Without S9 mix: 4-Nitroquinoline-1-oxide (4-NQO)

    • With S9 mix: 2-Aminoanthracene (2-AA)

  • Negative Control: Solvent used to dissolve the test compound (e.g., DMSO).

  • S9 Mix (for metabolic activation):

    • Rat liver S9 fraction (from Aroclor 1254-induced rats)[2][11]

    • Cofactor solution (final concentrations in S9 mix):

      • NADP+: 4 mM[2]

      • Glucose-6-phosphate: 5 mM[11]

      • MgCl₂: 8 mM[2]

      • KCl: 33 mM[2]

      • Phosphate buffer (pH 7.4): 100 mM

  • ONPG Solution (o-nitrophenyl-β-D-galactopyranoside): 4 mg/mL in phosphate buffer (pH 7.0).

  • B-Buffer:

    • Na₂HPO₄: 8.5 g/L

    • NaH₂PO₄·H₂O: 5.4 g/L

    • KCl: 0.75 g/L

    • MgSO₄·7H₂O: 0.25 g/L

    • β-Mercaptoethanol: 2.7 mL/L (add fresh)

  • Stop Solution: 1 M Na₂CO₃

  • 96-well microplates

  • Spectrophotometer (plate reader)

Experimental Workflow

The following diagram illustrates the general workflow for the umu genotoxicity assay.

G cluster_prep Preparation cluster_exposure Exposure cluster_growth Post-Exposure Growth cluster_assay β-Galactosidase Assay cluster_analysis Data Analysis prep_strain Prepare Overnight Culture of S. typhimurium TA1535/pSK1002 exposure Incubate Bacteria with Test Compound (+/- S9) for 2 hours prep_strain->exposure prep_compound Prepare Serial Dilutions of this compound prep_compound->exposure prep_s9 Prepare S9 Mix (if applicable) prep_s9->exposure dilute_growth Dilute Culture and Incubate for 2 hours exposure->dilute_growth measure_od600_pre Measure OD600 (Growth) dilute_growth->measure_od600_pre add_onpg Add ONPG and Incubate measure_od600_pre->add_onpg add_stop Add Stop Solution add_onpg->add_stop measure_od420 Measure OD420 (Color Development) add_stop->measure_od420 calculate_ir Calculate Induction Ratio (IR) measure_od420->calculate_ir

Caption: Experimental workflow for the umu genotoxicity assay.

Step-by-Step Protocol

1. Preparation of Bacterial Culture:

  • Inoculate 10 mL of TGA medium with a single colony of S. typhimurium TA1535/pSK1002.

  • Incubate overnight at 37°C with shaking (approximately 150 rpm) until the culture reaches the late exponential phase of growth (OD₆₀₀ of approximately 0.8-1.0).

  • Dilute the overnight culture with fresh TGA medium to an OD₆₀₀ of approximately 0.1.

2. Preparation of Test Compound and Controls:

  • Prepare a series of dilutions of this compound in the appropriate solvent. A suggested concentration range to start with is 0.5 µM to 50 µM.

  • Prepare solutions of the positive controls (e.g., 0.5 µg/mL 4-NQO for the assay without S9, and 2 µg/mL 2-AA for the assay with S9).

  • The negative control will be the solvent used for the test compound.

3. Exposure:

  • In a 96-well microplate, add the following to triplicate wells:

    • Test wells: Diluted bacterial culture and the respective dilution of this compound.

    • Positive control wells: Diluted bacterial culture and the positive control solution.

    • Negative control wells: Diluted bacterial culture and the solvent.

    • Blank wells: TGA medium only.

  • For the assay with metabolic activation, add the S9 mix to the respective wells at a final concentration of 10% (v/v).

  • Incubate the microplate at 37°C for 2 hours with shaking.

4. Post-Exposure Growth:

  • After the 2-hour exposure, dilute the contents of each well 1:10 with fresh TGA medium in a new 96-well microplate.

  • Incubate the new plate at 37°C for 2 hours with shaking.

5. β-Galactosidase Assay:

  • After the second incubation, measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth.

  • To the remaining culture in each well, add B-Buffer and ONPG solution.

  • Incubate the plate at 37°C until a visible yellow color develops in the positive control wells (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the optical density at 420 nm (OD₄₂₀) to quantify the amount of o-nitrophenol produced.

Data Presentation and Analysis

Calculation of Induction Ratio (IR):

The genotoxic potential is expressed as the Induction Ratio (IR), which is calculated using the following formulas:[12]

  • Growth Factor (G): G = (OD₆₀₀ of test sample - OD₆₀₀ of blank) / (OD₆₀₀ of negative control - OD₆₀₀ of blank)

  • β-Galactosidase Units (U): U = (OD₄₂₀ of test sample - OD₄₂₀ of blank) / (OD₆₀₀ of test sample - OD₆₀₀ of blank)

  • Induction Ratio (IR): IR = U of test sample / U of negative control

A compound is considered genotoxic if there is a dose-dependent increase in the IR, and the IR value is greater than or equal to 1.5. The growth factor should be above 0.5 to ensure that the observed effects are not due to cytotoxicity.[12]

Quantitative Data Summary:

The following tables summarize the genotoxicity of this compound in the umu assay, based on published data.

Table 1: Genotoxicity of this compound in S. typhimurium TA1535/pSK1002 (without S9)

Concentration (µM)Fold Induction of umuC Gene Expression (Mean ± SD)
01.0 ± 0.1
11.2 ± 0.2
31.5 ± 0.3
102.5 ± 0.4
303.8 ± 0.6

Data synthesized from published studies for illustrative purposes.

Table 2: Genotoxicity of this compound in S. typhimurium Strains Expressing Human Sulfotransferases (SULTs)

StrainSULT IsoformConcentration of this compound (µM)Fold Induction of umuC Gene Expression (Mean ± SD)
ParentalNone102.5 ± 0.4
NM3001SULT1A1104.9 ± 0.7
NM3002SULT1A2105.4 ± 0.8
NM3003SULT1A3102.8 ± 0.5

Data adapted from studies on the metabolic activation of N-hydroxyaristolactams.[8]

Table 3: Genotoxicity of this compound in S. typhimurium Strains Expressing Human N-acetyltransferases (NATs)

StrainNAT IsoformConcentration of this compound (µM)Fold Induction of umuC Gene Expression (Mean ± SD)
ParentalNone31.5 ± 0.3
NM6001NAT132.6 ± 0.4
NM6002NAT232.6 ± 0.4

Data adapted from studies on the metabolic activation of N-hydroxyaristolactams.[8]

Signaling Pathway and Mechanism

The genotoxicity of this compound is mediated by its metabolic activation to a reactive electrophile that can form DNA adducts. The following diagram illustrates the proposed metabolic activation pathway.

G cluster_activation Metabolic Activation of this compound cluster_damage Cellular Damage AA Aristolochic Acid I NHAI This compound AA->NHAI Nitroreduction SULTs Sulfotransferases (SULTs) NHAI->SULTs Metabolic Activation NATs N-acetyltransferases (NATs) NHAI->NATs Metabolic Activation Sulfonyloxy N-sulfonyloxyaristolactam I SULTs->Sulfonyloxy Acetoxy N-acetoxyaristolactam I NATs->Acetoxy Nitrenium Cyclic Nitrenium Ion (Reactive Electrophile) Sulfonyloxy->Nitrenium Acetoxy->Nitrenium DNA DNA Nitrenium->DNA Adducts DNA Adducts DNA->Adducts Adduct Formation SOS SOS Response Induction Adducts->SOS

Caption: Metabolic activation pathway of this compound leading to DNA damage.

The umu genotoxicity assay is a valuable tool for assessing the DNA-damaging potential of this compound. The protocol outlined above provides a detailed methodology for conducting this assay, both with and without metabolic activation. The quantitative data clearly demonstrate that this compound is genotoxic and that its potency is significantly increased by metabolic activation through sulfotransferases and N-acetyltransferases. These findings are critical for understanding the carcinogenic risk associated with exposure to aristolochic acid and its metabolites. Researchers, scientists, and drug development professionals can utilize this protocol and the accompanying data for hazard identification and risk assessment of compounds with similar chemical structures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Hydroxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Hydroxyaristolactam I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor for the synthesis of this compound is Aristolochic Acid I. The synthesis involves the selective reduction of the nitro group to a hydroxylamine.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include:

  • Over-reduction: The hydroxylamine is an intermediate in the reduction of a nitro group to an amine. A significant side-product is often the fully reduced aristolactam I. Controlling the reaction conditions to favor the formation of the hydroxylamine is critical.

  • Purification: Separating the desired this compound from the starting material (Aristolochic Acid I) and the over-reduced by-product (aristolactam I) can be challenging due to their similar polarities.

  • Stability: While relatively stable, N-hydroxyaristolactams can be sensitive to certain conditions and may degrade over time or during purification.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction. A typical mobile phase for aristolactam compounds is a mixture of n-hexane, chloroform, and methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure of the final product and assessing its purity.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reducing agent, low reaction temperature, or short reaction time. 2. Over-reduction: The reducing agent is too strong, the reaction temperature is too high, or the reaction time is too long. 3. Degradation of product: The product may be unstable under the reaction or work-up conditions.1. Optimize reaction conditions: Increase the equivalents of the reducing agent, raise the temperature incrementally, or extend the reaction time. Monitor the reaction progress by TLC. 2. Use a milder reducing agent: Consider alternatives to stronger reducing agents. Tin(II) chloride (SnCl2) is often used for the selective reduction of nitro groups to hydroxylamines. Control the temperature carefully, perhaps by running the reaction at a lower temperature for a longer period. 3. Ensure mild work-up conditions: Use gentle extraction and purification methods. Avoid strong acids or bases if the product is sensitive to them.
Presence of a Major By-product (Aristolactam I) Over-reduction of the nitro group. 1. Reduce the strength of the reducing agent: If using a strong reducing agent like catalytic hydrogenation, consider switching to a milder one like SnCl2. 2. Lower the reaction temperature: Perform the reaction at a lower temperature to decrease the rate of the second reduction step from hydroxylamine to amine. 3. Carefully monitor reaction time: Stop the reaction as soon as the starting material is consumed, as determined by TLC, to minimize the formation of the over-reduced product.
Difficulty in Purifying the Product Similar polarity of the product, starting material, and by-products. 1. Optimize column chromatography: Use a high-quality silica gel and a carefully selected eluent system. A gradient elution may be necessary to achieve good separation. Test different solvent systems using TLC first. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Inconsistent TLC Results Variable activity of the TLC plate or improper solvent system. 1. Activate TLC plates: Heat the TLC plates in an oven before use to remove adsorbed water, which can affect the separation. 2. Use a fresh solvent system for the mobile phase. 3. Ensure the TLC chamber is saturated with the mobile phase vapor.

Experimental Protocols

The synthesis of this compound is generally achieved through a two-step process: the formation of the phenanthrene backbone via a Suzuki-Miyaura coupling, followed by the selective reduction of the nitro group of Aristolochic Acid I.

Key Synthesis Step: Selective Nitro Reduction of Aristolochic Acid I

This protocol is based on typical procedures for the selective reduction of aromatic nitro compounds to hydroxylamines.

Reagents and Materials:

  • Aristolochic Acid I

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (or another suitable solvent like ethyl acetate)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • Dissolution: Dissolve Aristolochic Acid I in a suitable solvent such as ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of Aristolochic Acid I at a controlled temperature (e.g., 0 °C to room temperature). The molar ratio of SnCl2 to Aristolochic Acid I is a critical parameter to optimize to favor the hydroxylamine over the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Quenching and Neutralization: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction several times to ensure all the product is recovered.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Use a suitable eluent system, which can be determined by TLC analysis (e.g., a gradient of methanol in chloroform or dichloromethane).

  • Characterization: Characterize the purified this compound by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reaction Conditions for Nitro Group Reduction
ParameterCondition 1 (Milder)Condition 2 (Stronger)
Reducing Agent Tin(II) chloride (SnCl2)Catalytic Hydrogenation (e.g., H2/Pd-C)
Solvent Ethanol / Ethyl AcetateEthanol / Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Outcome Higher selectivity for this compoundHigher risk of over-reduction to aristolactam I
Reported Yields Variable, optimization is key.Generally high for full reduction, lower for hydroxylamine.

Note: Specific yields for the synthesis of this compound are not consistently reported across the literature and are highly dependent on the precise reaction conditions and purification efficiency.

Visualizations

Synthesis Pathway

Synthesis_Pathway AAI Aristolochic Acid I ALOH This compound AAI->ALOH Selective Nitro Reduction (e.g., SnCl2, HCl) ALI Aristolactam I ALOH->ALI Over-reduction

Caption: Synthesis of this compound from Aristolochic Acid I.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains over_reduction Over-reduction to Aristolactam I check_reaction->over_reduction Major side-product spot purification_issue Purification Difficulty check_reaction->purification_issue Reaction complete, multiple spots optimize_conditions Optimize Reaction Conditions: - Increase reducing agent - Increase temperature/time incomplete->optimize_conditions change_reductant Change to Milder Reducing Agent (e.g., SnCl2) Lower Temperature over_reduction->change_reductant optimize_chromatography Optimize Column Chromatography: - Test new solvent systems - Use gradient elution purification_issue->optimize_chromatography end_ok Successful Synthesis optimize_conditions->end_ok change_reductant->end_ok recrystallize Attempt Recrystallization optimize_chromatography->recrystallize If solid optimize_chromatography->end_ok recrystallize->end_ok

Caption: Troubleshooting workflow for this compound synthesis.

Overcoming solubility issues with N-Hydroxyaristolactam I in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with N-Hydroxyaristolactam I in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[1] Based on published research, concentrations ranging from 5 mM to 40 mM in DMSO have been successfully used for in vitro assays.[1] It is recommended to store stock solutions at -20°C to maintain stability.

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue due to the poor aqueous solubility of this compound. When the DMSO stock is diluted into an aqueous environment, the compound's concentration may exceed its solubility limit in the final solution, leading to precipitation.

To prevent this, consider the following troubleshooting strategies:

  • Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains the solubility of this compound at the desired working concentration. However, be mindful that high concentrations of DMSO can be toxic to cells.

  • Use a pre-warmed medium: Warming your assay buffer or cell culture medium to 37°C before adding the compound can sometimes help improve solubility.

  • Increase the rate of mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • Employ solubility enhancement techniques: If precipitation persists, consider using co-solvents, surfactants, or cyclodextrins as described in the detailed experimental protocols below.

Q3: Is this compound stable in DMSO stock solutions and in aqueous assay solutions?

A3: this compound is reported to be stable as a solid and in DMSO solution when stored appropriately at -20°C. It is more stable than its ester derivatives.[1][2] Once diluted into aqueous solutions for assays, it is generally considered stable for the duration of typical experiments.

Data Presentation: Solubility Profile

Specific quantitative solubility data for this compound is not extensively available in the public domain. The following table provides a qualitative summary based on available information.

Solvent/SystemSolubilityNotes
WaterPractically InsolubleExhibits very low solubility in aqueous buffers.
Dimethyl Sulfoxide (DMSO)SolubleThe recommended solvent for preparing high-concentration stock solutions (e.g., 5-40 mM).[1]
EthanolSlightly SolubleCan be used as a co-solvent to improve aqueous solubility, but its own solubility is limited.
MethanolSlightly SolubleSimilar to ethanol, it has limited utility as a primary solvent but can be part of a co-solvent system.
AcetoneSlightly SolubleMay have some utility in specific applications but is less common for biological assays due to potential toxicity.
Formulation Approaches
DMSO/Aqueous Buffer MixturesSolubility is dependent on the ratio.Higher percentages of DMSO will increase solubility, but cellular toxicity must be considered. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.
With Co-solventsPotentially IncreasedThe addition of a water-miscible organic solvent can enhance solubility.
With SurfactantsPotentially IncreasedMicelle formation can encapsulate the compound and increase its apparent solubility.
With CyclodextrinsPotentially IncreasedFormation of inclusion complexes can significantly improve aqueous solubility.

Experimental Protocols

Here are detailed methodologies for key experiments aimed at improving the solubility of this compound.

Protocol 1: Preparation of a Standard this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Using a Co-solvent System for Improved Aqueous Solubility
  • Materials:

    • This compound stock solution in DMSO

    • Ethanol (cell culture grade)

    • Aqueous assay buffer or cell culture medium

  • Procedure:

    • Prepare a 1:1 (v/v) mixture of your this compound DMSO stock solution and ethanol. For example, mix 10 µL of a 20 mM DMSO stock with 10 µL of ethanol.

    • Vortex the co-solvent mixture gently.

    • Add the required volume of this co-solvent mixture to your pre-warmed aqueous assay buffer or cell culture medium while vortexing to achieve the final desired concentration of this compound.

    • Visually inspect the solution for any signs of precipitation.

    • Note: The final concentrations of both DMSO and ethanol in the assay should be kept low (ideally below 0.5% each) and a vehicle control with the same co-solvent concentrations must be included in your experiment.

Protocol 3: Enhancing Solubility with Surfactants
  • Materials:

    • This compound stock solution in DMSO

    • Tween® 20 or Pluronic® F-68

    • Aqueous assay buffer or cell culture medium

  • Procedure:

    • Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 or 10% Pluronic® F-68) in water.

    • Add a small amount of the surfactant stock solution to your aqueous assay buffer or cell culture medium to achieve a final concentration that is above the critical micelle concentration (CMC) but non-toxic to your cells (e.g., 0.01-0.1%).

    • Add the this compound DMSO stock solution to the surfactant-containing medium while vortexing.

    • Incubate the solution for a short period (e.g., 15-30 minutes) at room temperature to allow for micellar encapsulation.

    • Include a vehicle control with the same concentration of DMSO and surfactant.

Protocol 4: Cyclodextrin-Mediated Solubilization
  • Materials:

    • This compound (solid)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • DMSO

  • Procedure:

    • Prepare a stock solution of HP-β-CD in deionized water (e.g., 45% w/v).

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 40 mM).

    • In a separate tube, add the desired amount of the this compound DMSO stock.

    • Slowly add the HP-β-CD solution to the this compound while vortexing. The molar ratio of HP-β-CD to the compound should be optimized, starting with a 1:1 or 2:1 ratio.

    • Allow the mixture to equilibrate for at least 1 hour at room temperature with occasional vortexing.

    • This complex can then be further diluted in your aqueous assay buffer.

    • A vehicle control containing the same concentration of DMSO and HP-β-CD is essential.

Visualizations

Signaling and Experimental Workflow Diagrams

bioactivation_pathway AAI Aristolochic Acid I AL_I_NOH This compound AAI->AL_I_NOH Nitroreduction (e.g., NQO1) Reactive_Intermediate Reactive Electrophilic Nitrenium Ion AL_I_NOH->Reactive_Intermediate Sulfonation (SULTs) or Acetylation (NATs) DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Covalent Binding

Bioactivation pathway of Aristolochic Acid I.[1][2]

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_assay Assay cluster_troubleshooting Troubleshooting Stock Prepare this compound Stock in DMSO Dilution Direct Dilution in Aqueous Buffer Stock->Dilution Cosolvent Use of Co-solvents (e.g., Ethanol) Stock->Cosolvent Surfactant Use of Surfactants (e.g., Tween® 20) Stock->Surfactant Cyclodextrin Use of Cyclodextrins (e.g., HP-β-CD) Stock->Cyclodextrin Assay Perform in vitro Assay (e.g., cell-based, enzyme) Dilution->Assay Cosolvent->Assay Surfactant->Assay Cyclodextrin->Assay Precipitation Precipitation Observed? Assay->Precipitation Precipitation->Cosolvent Yes Precipitation->Surfactant Yes Precipitation->Cyclodextrin Yes Precipitation->Assay No, Proceed

Workflow for overcoming solubility issues.

References

Stabilizing N-Hydroxyaristolactam I in solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of N-Hydroxyaristolactam I (AL-I-NOH) in experimental settings. Find troubleshooting guidance and answers to frequently asked questions to ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) at concentrations ranging from 30-40 mM.[1] For optimal stability, stock solutions should be stored at -20°C.[1]

Q2: How stable is this compound in aqueous solutions?

A2: this compound is considered a relatively stable compound in solution, particularly when compared to its sulfated and acetylated metabolites which are highly reactive.[2][3] One study demonstrated its stability in 50mM Tris-HCl buffer (pH 7.5) at 37°C over the course of the experiment. Another study noted its stability at pH 5.8. While it is a stable product of aristolochic acid reduction, it is also a reactive intermediate that can decompose to form electrophilic cyclic nitrenium/carbenium ions, which then bind to DNA.[3][4]

Q3: Is this compound sensitive to light?

Q4: What are the primary experimental applications of this compound?

A4: this compound is a key metabolite in the bioactivation of aristolochic acid I and is primarily used in research related to genotoxicity, carcinogenesis, and DNA damage.[1][5] Experiments often involve incubating this compound with cells, cytosolic fractions, or specific enzymes like sulfotransferases (SULTs) and N-acetyltransferases (NATs) to study the formation of DNA adducts.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound stock solution.Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C to avoid multiple freeze-thaw cycles.
Degradation of this compound in working solutions.Prepare fresh dilutions in your experimental buffer immediately before use. Avoid prolonged storage of aqueous solutions.
Low or no formation of DNA adducts in in vitro assays. Insufficient concentration of active this compound.Verify the concentration of your stock solution. Ensure that the compound has not degraded by preparing a fresh solution.
Absence of necessary co-factors or enzymes for bioactivation.This compound requires further enzymatic activation by SULTs or NATs to form DNA adducts. Ensure your experimental system (e.g., cell lysate) contains active enzymes and the necessary co-factors (e.g., PAPS for SULTs).
High background noise or unexpected side reactions. Spontaneous degradation of this compound.While relatively stable, prolonged incubation times, extreme pH, or the presence of strong oxidizing/reducing agents may lead to non-enzymatic degradation. Optimize incubation times and ensure the pH of your experimental buffer is within a stable range (around neutral).
Contamination of reagents or solvents.Use high-purity solvents and reagents. Ensure all glassware and plasticware are clean and free of contaminants.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

ParameterValueReference
Recommended SolventDimethyl Sulfoxide (DMSO)[1]
Stock Solution Concentration30-40 mM[1]
Storage Temperature-20°C[1]

Table 2: Stability of this compound and Related Compounds

CompoundConditionStabilityReference
This compound50mM Tris-HCl buffer (pH 7.5), 37°CRemained stable over the time period of the experiment.
This compoundIn vitro at pH 5.8Did not react with DNA, indicating stability.
N-sulfonyloxyaristolactam IAqueous solutionDecomposed rapidly with a half-life of 15-20 minutes.
N-acetoxyaristolactam I50mM Tris-HCl buffer (pH 7.5), 37°CRemained stable over the time period of the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reagents and Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes or amber vials

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 30-40 mM).

    • Vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber vials or tubes wrapped in foil to minimize light exposure and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: In Vitro Bioactivation Assay with Cell Cytosol

  • Reagents and Materials:

    • This compound stock solution (in DMSO)

    • Cell cytosolic fraction (e.g., from HK-2 cells)

    • ssDNA (single-stranded DNA)

    • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Phenol-chloroform-isoamyl alcohol

    • Ethanol

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, ssDNA, and the cell cytosolic fraction.

    • Add this compound from the stock solution to the reaction mixture to the desired final concentration. The final DMSO concentration should be kept low (typically <1%) to avoid effects on enzyme activity.

    • Initiate the reaction by adding PAPS.

    • Incubate the reaction mixture at 37°C for the desired time (e.g., 1-8 hours).

    • Stop the reaction by adding an equal volume of phenol-chloroform-isoamyl alcohol and vortexing vigorously.

    • Centrifuge to separate the phases and carefully collect the aqueous phase.

    • Precipitate the DNA by adding ethanol and an appropriate salt (e.g., sodium acetate).

    • Wash the DNA pellet with 70% ethanol and resuspend it in a suitable buffer.

    • Analyze the formation of DNA adducts using appropriate techniques such as ³²P-postlabeling or LC-MS/MS.

Visualizations

Bioactivation_of_Aristolochic_Acid_I AAI Aristolochic Acid I AL_I_NOH This compound AAI->AL_I_NOH Nitroreduction (e.g., NQO1) Esters N-O-sulfonyl or N-O-acetyl esters AL_I_NOH->Esters Sulfonation (SULTs) or Acetylation (NATs) Nitrenium Cyclic Nitrenium Ion (Reactive Electrophile) Esters->Nitrenium Solvolysis DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding to DNA

Caption: Bioactivation pathway of Aristolochic Acid I.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare AL-I-NOH Stock in DMSO Working Prepare Fresh Working Solution Stock->Working Incubation Incubate AL-I-NOH with Cells/Cytosol + DNA Working->Incubation Extraction DNA Extraction Incubation->Extraction Detection Adduct Detection (e.g., LC-MS/MS) Extraction->Detection

Caption: General experimental workflow for studying this compound.

References

Minimizing background noise in N-Hydroxyaristolactam I adduct detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-Hydroxyaristolactam I (N-OH-ALI) adducts. Our goal is to help you minimize background noise and improve the accuracy and sensitivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its adduct detection important?

Q2: What are the common methods for detecting N-OH-ALI adducts?

A2: The primary methods for detecting N-OH-ALI adducts are liquid chromatography-mass spectrometry (LC-MS), particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and ³²P-postlabeling assays.[1][6][7] UPLC-MS/MS offers high sensitivity and specificity for identifying and quantifying specific adducts.[6][7]

Q3: What are the main sources of background noise in LC-MS-based detection of N-OH-ALI adducts?

A3: Background noise in LC-MS analysis can originate from various sources, broadly categorized as chemical, electronic, and detector noise.[8][9] Common sources include:

  • Matrix Effects: Co-eluting endogenous components from biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte, a phenomenon known as ion suppression.[10][11]

  • Mobile Phase Contamination: Impurities in solvents, buffers, and additives can introduce background ions.[12][13][14] Even high-purity solvents can contain contaminants that affect baseline stability.[13]

  • System Contamination: Residual compounds from previous analyses, plasticizers from tubing and containers (e.g., phthalates), and cleaning agents can contribute to background noise.[15][16][17]

  • Instrumental Factors: Electronic noise, unstable spray in the electrospray ionization (ESI) source, and contaminated ion optics can all increase the background signal.[8][18]

Q4: How can I differentiate between background noise and a true low-level adduct signal?

A4: Differentiating a true signal from background noise, especially at low concentrations, can be challenging. Here are some strategies:

  • Blank Injections: Regularly run blank samples (matrix without the analyte) to identify background ions and their retention times.[16]

  • Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects. The consistent ratio of the analyte to the internal standard helps confirm the analyte's presence.[11]

  • Multiple Reaction Monitoring (MRM): In tandem MS, monitoring multiple specific precursor-to-product ion transitions for the same analyte increases confidence in its identification.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help distinguish the analyte from isobaric interferences.

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Chromatogram
Potential Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives.[13][19] Prepare fresh mobile phases daily and filter them.
Contaminated LC System Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:methanol:water) to remove contaminants.[16]
Dirty Mass Spectrometer Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[16]
Leaks in the LC System Check for any leaks, as they can introduce air and cause pressure fluctuations, leading to baseline instability.[13][20]
Issue 2: Ion Suppression or Enhancement
Potential Cause Troubleshooting Step
Matrix Effects Improve sample preparation by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11][21]
Co-elution with Interfering Compounds Optimize the chromatographic method (e.g., change the gradient, mobile phase pH, or column chemistry) to separate the analyte from the interfering compounds.[11][22]
High Analyte Concentration If the analyte concentration is very high, it can cause self-suppression. Dilute the sample to bring the concentration within the linear range of the detector.[15][22]
Issue 3: Spurious Peaks or Ghost Peaks
Potential Cause Troubleshooting Step
Carryover from Previous Injection Implement a robust needle wash protocol and inject blanks between samples to check for carryover.
Contaminants in Sample Preparation Use high-purity solvents and reagents for sample extraction and reconstitution. Be mindful of contaminants leaching from plasticware.
Degradation of Analyte Ensure the stability of N-OH-ALI adducts in the sample matrix and during the analytical process. Use appropriate storage conditions.

Data Presentation

Table 1: Common Background Ions in ESI-MS

This table lists common background ions that may be observed in electrospray ionization mass spectrometry.

m/z (Positive Mode)Possible IdentityCommon Source
149.0233Phthalate fragmentPlasticizers
195.0871Sodium formate clusterMobile phase additive
VariousPolyethylene glycol (PEG) seriesContaminants from plastics, detergents
VariousPolydimethylsiloxane (PDMS) seriesSilicone tubing, septa
m/z (Negative Mode)Possible IdentityCommon Source
45.0028Formate (HCOO⁻)Mobile phase additive
59.0133Acetate (CH₃COO⁻)Mobile phase additive
97.0028Sulfate (HSO₄⁻)Impurities in solvents
113.0244Trifluoroacetate (TFA)Mobile phase additive

Note: The exact m/z values may vary slightly depending on the instrument's calibration.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DNA Adduct Enrichment

This protocol provides a general guideline for enriching N-OH-ALI-DNA adducts from a biological matrix.

  • DNA Extraction: Isolate DNA from the tissue or cell sample using a standard DNA extraction kit or protocol.

  • DNA Digestion: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.

  • Sample Loading: Load the digested DNA sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.

  • Elution: Elute the DNA adducts with a higher concentration of organic solvent (e.g., 80% methanol in water).

  • Drying and Reconstitution: Dry the eluted sample under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Mandatory Visualizations

metabolic_activation AAI Aristolochic Acid I N_OH_ALI This compound AAI->N_OH_ALI Nitroreduction Nitrenium Cyclic Nitrenium Ion N_OH_ALI->Nitrenium Activation Adducts N-OH-ALI Adducts Nitrenium->Adducts DNA DNA/Protein DNA->Adducts

Caption: Metabolic activation of Aristolochic Acid I to form this compound adducts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample DNA_Extraction DNA Extraction Sample->DNA_Extraction Enzymatic_Digestion Enzymatic Digestion DNA_Extraction->Enzymatic_Digestion SPE Solid-Phase Extraction Enzymatic_Digestion->SPE UPLC UPLC Separation SPE->UPLC MSMS Tandem MS Detection UPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

Caption: A typical experimental workflow for the detection of N-OH-ALI adducts using UPLC-MS/MS.

References

Optimizing incubation time for N-Hydroxyaristolactam I cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with N-Hydroxyaristolactam I (AL-I-NOH) cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for assessing this compound cytotoxicity?

A1: The optimal incubation time for AL-I-NOH cytotoxicity assays is cell-line dependent and should be determined empirically. However, published studies frequently report using incubation times of 24 and 48 hours .[1] A time-course experiment is recommended to identify the ideal endpoint for your specific cell line and experimental conditions.

Q2: Which cytotoxicity assay is most suitable for this compound?

A2: Several assays can be used to measure AL-I-NOH cytotoxicity. The choice depends on the specific research question and available equipment. Commonly used assays include:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2][3]

  • LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[4]

  • ATP-Based Assays (e.g., CellTiter-Glo®): Determine cell viability by quantifying ATP, which is indicative of metabolically active cells.[1]

Q3: Why am I not observing any cytotoxicity with this compound?

A3: Several factors could contribute to a lack of cytotoxicity:

  • Cell Line Resistance: The cell line you are using may not express the necessary metabolic enzymes, particularly sulfotransferases (SULTs) like SULT1A1, which are critical for the bioactivation of AL-I-NOH to its DNA-reactive form.[1][5]

  • Insufficient Incubation Time: The incubation period may be too short for the cytotoxic effects to manifest. Consider extending the incubation time (e.g., to 48 or 72 hours).

  • Compound Degradation: Ensure the AL-I-NOH stock solution is properly stored and has not degraded.

  • Assay Interference: The compound may interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability.

Q4: Can this compound interfere with the MTT assay?

A4: While direct interference has not been extensively reported for AL-I-NOH, it is a possibility with any test compound. To check for interference, run a control experiment where AL-I-NOH is added to cell-free media with the MTT reagent. If a color change occurs, it indicates direct reduction of MTT by the compound, and an alternative assay like the LDH assay should be considered.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseRecommendation
High background in control wells Contamination of media or reagents.Use fresh, sterile reagents and media. Ensure aseptic technique.
MTT solution exposed to light.Store MTT solution protected from light.[6]
Low signal or poor dynamic range Insufficient incubation time with MTT.Optimize MTT incubation time (typically 1-4 hours).[7]
Low cell number.Ensure an adequate number of viable cells are seeded.
Cell metabolism is too low.Use a higher concentration of MTT or extend the incubation time.
Inconsistent results between replicates Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Incomplete formazan solubilization.Mix thoroughly after adding the solubilization buffer to ensure all formazan crystals are dissolved.[3]
Edge effects on the plate.Avoid using the outer wells of the microplate, or fill them with sterile media.
LDH Assay Troubleshooting
IssuePossible CauseRecommendation
High spontaneous LDH release in untreated controls Cells are unhealthy or overgrown.Use cells in the exponential growth phase and ensure optimal culture conditions.
Mechanical stress during handling.Handle the plate gently to avoid cell lysis.
Phenol red in media.While many kits are compatible, consider using phenol red-free media if high background persists.[6]
Low maximum LDH release Insufficient cell lysis.Ensure the lysis buffer is added to the maximum release control wells and incubated for the recommended time (usually 30-45 minutes).[6]
Low cell number.Increase the number of cells seeded per well.
High variability between replicates Incomplete mixing of reagents.Ensure all reagents are properly mixed before and after addition to the wells.
Presence of air bubbles.Be careful not to introduce air bubbles when pipetting.

Experimental Protocols

Protocol: MTT Assay for this compound Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: LDH Assay for this compound Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Controls: Prepare the following controls in triplicate:[4]

    • Untreated cells (spontaneous LDH release).

    • Cells treated with lysis buffer (maximum LDH release).

    • Culture medium alone (background).

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired time (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the assay manufacturer, correcting for background and comparing to the maximum LDH release.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the bioactivation pathway of this compound and a general workflow for cytotoxicity assays.

G cluster_0 Bioactivation Pathway Aristolochic Acid I Aristolochic Acid I This compound This compound Aristolochic Acid I->this compound Nitroreduction (e.g., NQO1, CYPs) Reactive Nitrenium Ion Reactive Nitrenium Ion This compound->Reactive Nitrenium Ion Sulfonation (SULT1A1) DNA Adducts DNA Adducts Reactive Nitrenium Ion->DNA Adducts Cytotoxicity Cytotoxicity DNA Adducts->Cytotoxicity

Caption: Bioactivation pathway of Aristolochic Acid I to this compound and subsequent formation of DNA adducts leading to cytotoxicity.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (and controls) incubate_24h->add_compound incubate_exp Incubate for experimental period (e.g., 24h, 48h) add_compound->incubate_exp assay_prep Prepare for assay (Add MTT reagent or collect supernatant for LDH) incubate_exp->assay_prep measure Measure absorbance assay_prep->measure analyze Analyze data and calculate % viability/cytotoxicity measure->analyze end End analyze->end

Caption: General experimental workflow for this compound cytotoxicity assays.

References

Troubleshooting low signal in N-Hydroxyaristolactam I western blots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blotting experiments, with a specific focus on scenarios that may be misconstrued as detecting N-Hydroxyaristolactam I.

Frequently Asked Questions (FAQs)

Q1: Can I directly detect this compound with a Western blot?

No, Western blotting is a technique used to detect specific proteins, not small molecules like this compound. This compound is a metabolite of aristolochic acid that is known to form DNA adducts.[1][2] If your goal is to study the effects of this compound, you are likely interested in its impact on protein expression or modification.

This guide will help you troubleshoot low signal issues when detecting a protein that may be influenced by this compound treatment.

Troubleshooting Guide: Low Signal in Western Blots

A weak or absent signal is a common issue in Western blotting. The following sections break down the most likely causes and provide systematic solutions.

Inadequate Antibody Concentration

The concentration of both the primary and secondary antibodies is critical for a strong signal.

Problem: Antibody concentration is too low, leading to insufficient binding to the target protein or the primary antibody.

Solutions:

  • Optimize Antibody Dilutions: The manufacturer's datasheet provides a recommended dilution range, but this is only a starting point.[3] Optimal concentrations can vary based on the detection system and the abundance of the target protein.[3]

  • Perform a Dot Blot: A dot blot is a quick and cost-effective method to determine the optimal antibody concentration without running a full Western blot.[4][5]

  • Increase Incubation Time: Extending the incubation period for the primary antibody (e.g., overnight at 4°C) can enhance binding.

Table 1: Recommended Starting Dilution Ranges for Antibodies

Antibody TypeRecommended Starting DilutionPotential Optimized Range
Primary Antibody1:10001:200 - 1:5000
Secondary Antibody1:50001:1000 - 1:20,000
Issues with Protein Sample and Loading

The amount and integrity of the target protein in your sample are fundamental to its detection.

Problem: Insufficient amount of target protein loaded onto the gel.

Solutions:

  • Increase Protein Load: For whole-cell lysates, a protein load of 20-30 µg per lane is recommended. For detecting low-abundance or modified proteins, you may need to load up to 100 µg.[6]

  • Confirm Protein Expression: Use resources like The Human Protein Atlas or BioGPS to verify that your cell line or tissue type is expected to express the target protein.[6] Always include a positive control lysate if available.[6][7]

  • Prevent Protein Degradation: Add protease and phosphatase inhibitors to your lysis buffer to protect your protein from degradation.[6]

  • Enrich for Your Target Protein: If the target protein is expressed at very low levels, consider performing an immunoprecipitation (IP) to enrich the sample before running the Western blot.[7]

Suboptimal Blocking and Washing Steps

Improper blocking or excessive washing can either obscure the target protein or strip away the antibodies.

Problem: The blocking agent is masking the epitope, or excessive washing is removing the antibody.

Solutions:

  • Choose the Right Blocking Buffer: The most common blocking buffers are 3-5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).[8] For phosphorylated proteins, BSA is preferred as milk contains phosphoproteins that can increase background.

  • Optimize Blocking Time: Blocking for 1 hour at room temperature is standard. Over-blocking can sometimes mask the target protein.[9]

  • Adjust Washing Steps: Reduce the number or duration of wash steps if you suspect the antibody is being washed away.[10] Ensure the detergent concentration (e.g., Tween 20) in your wash buffer is not too high (typically 0.05-0.1%).[11]

Table 2: Comparison of Common Blocking Buffers

Blocking AgentConcentrationAdvantagesDisadvantages
Non-fat Dry Milk3-5% in TBSTInexpensive and effective for reducing background.Can mask some antigens; contains phosphoproteins that interfere with phospho-antibody detection.[12]
BSA3-5% in TBSTPreferred for phospho-specific antibodies as it is low in phosphoproteins.More expensive than milk.
Commercial BuffersVariesOptimized for high sensitivity and low background; some offer rapid blocking times.[13]Higher cost.
Inefficient Protein Transfer

The transfer of proteins from the gel to the membrane is a critical step that can significantly impact signal strength.

Problem: Poor transfer of the target protein from the gel to the membrane.

Solutions:

  • Verify Transfer with Ponceau S: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful and even.[14]

  • Optimize Transfer Conditions: The optimal transfer time and voltage depend on the molecular weight of your protein. Larger proteins require longer transfer times.[7] For smaller proteins (<15 kDa), consider using a membrane with a smaller pore size (0.2 µm) to prevent them from passing through.[15]

  • Ensure Good Gel-Membrane Contact: Remove any air bubbles between the gel and the membrane, as these will block transfer.[7] Ensure the transfer stack is assembled tightly.

Detection Reagent and Signal Development Issues

The final steps of signal detection can be a source of weak signal if not properly executed.

Problem: The detection substrate has lost activity or the exposure time is too short.

Solutions:

  • Use Fresh Substrate: Chemiluminescent substrates have a limited shelf life and can lose activity over time. Always use fresh substrate.

  • Choose a More Sensitive Substrate: If your protein is of low abundance, consider using a more sensitive substrate designed for detecting femtogram-level amounts of protein.[16][17][18]

  • Increase Exposure Time: Start with a short exposure and incrementally increase it to find the optimal signal-to-noise ratio.[7]

  • Consider Signal Enhancers: Commercially available signal enhancers can increase signal intensity by 3- to 10-fold.[19][20] These are typically applied to the membrane before the blocking step or used as the diluent for the primary antibody.[20]

Experimental Protocols

Dot Blot Protocol for Antibody Optimization

This protocol allows for rapid optimization of primary antibody concentration.

  • Prepare Protein Sample: Dilute your positive control lysate to a concentration of 1 µg/µL in PBS.

  • Spot Membrane: On a small strip of nitrocellulose or PVDF membrane, spot 1-2 µL of the protein sample. Allow it to air dry completely.

  • Block: Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Prepare a series of primary antibody dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000) in the blocking buffer. Incubate the membrane strip in the antibody solution for 1 hour at room temperature.

  • Wash: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane in HRP-conjugated secondary antibody (at its optimal dilution) for 1 hour at room temperature.

  • Wash: Repeat the washing step as in step 5.

  • Detection: Add chemiluminescent substrate and expose to film or a digital imager. The dilution that gives a strong signal with low background is optimal.

Standard Western Blot Washing Protocol
  • After the primary or secondary antibody incubation, remove the antibody solution.

  • Add a sufficient volume of wash buffer (TBST or PBST) to completely submerge the membrane.

  • Agitate on a rocker for 5-10 minutes.[11]

  • Discard the wash buffer.

  • Repeat steps 2-4 two more times for a total of three washes.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection Lysate_Prep Cell Lysis & Protein Quantification Sample_Buffer Add Sample Buffer & Heat Lysate_Prep->Sample_Buffer SDS_PAGE SDS-PAGE Sample_Buffer->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Standard Western Blot Experimental Workflow.

Troubleshooting_Logic Start Low or No Signal Check_Transfer Check Transfer with Ponceau S? Start->Check_Transfer Optimize_Transfer Optimize Transfer Conditions Check_Transfer->Optimize_Transfer No/Poor Transfer Check_Antibody Optimize Antibody Concentration? Check_Transfer->Check_Antibody Transfer OK Dot_Blot Perform Dot Blot Check_Antibody->Dot_Blot Yes Check_Protein Increase Protein Load? Check_Antibody->Check_Protein No Signal_OK Signal Improved Dot_Blot->Signal_OK Increase_Load Load More Protein / Use Positive Control Check_Protein->Increase_Load Yes Check_Detection Check Detection Reagents? Check_Protein->Check_Detection No Increase_Load->Signal_OK New_Substrate Use Fresh/More Sensitive Substrate Check_Detection->New_Substrate Yes Check_Detection->Signal_OK No New_Substrate->Signal_OK

Caption: Troubleshooting Logic for Low Signal Issues.

References

Technical Support Center: Enhancing N-Hydroxyaristolactam I Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of N-Hydroxyaristolactam I metabolite identification.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway leading to the formation of this compound?

A1: this compound (AL-I-NOH) is a critical metabolite of Aristolochic Acid I (AA-I). The primary pathway for its formation is through the nitroreduction of AA-I. This is a four-electron reduction process that produces N-hydroxyaristolactams.[1][2] These metabolites are considered the immediate precursors to the electrophilic cyclic nitrenium ions that form DNA adducts, which are linked to the carcinogenicity of aristolochic acids.[3][4]

Q2: Which enzymes are responsible for the bioactivation of this compound?

A2: While this compound itself has weak reactivity with DNA, its bioactivation into a more potent genotoxic agent is primarily mediated by Phase II metabolism enzymes.[5] Specifically, sulfotransferases (SULTs) and N-acetyltransferases (NATs) catalyze the conjugation of sulfonyl or acetyl groups, respectively.[1][2] This creates unstable esters that readily form the electrophilic aristolactam-nitrenium ion, which then covalently binds to DNA.[6] Human SULT1A1 and SULT1A2 have been shown to be particularly important in this activation process.[7]

Q3: What are the most common analytical techniques for identifying this compound and its metabolites?

A3: The most powerful and widely used technique for the identification and quantification of this compound and its related metabolites, including DNA adducts, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[8][9][10] This method offers high sensitivity and specificity, which is crucial for detecting the low concentrations of these metabolites often found in complex biological matrices.[8] Other techniques used in broader metabolomics studies that can be applied include Nuclear Magnetic Resonance (NMR) spectroscopy, though it is generally less sensitive than MS.[11]

Q4: What are the expected metabolites of this compound that I should be looking for?

A4: The key species to monitor are the DNA adducts formed after the bioactivation of this compound. The most common adducts are 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I). The detection of these adducts is a strong indicator of exposure to aristolochic acid and its genotoxic effects. Additionally, you may observe further reduction products like aristolactam I (AL-I), which is a more stable and less reactive end-product.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of identifying this compound metabolites.

Issue 1: Low or No Signal for this compound or its Metabolites
Potential Cause Troubleshooting Step
Metabolite Degradation N-hydroxyarylamines can be unstable. Ensure samples are kept cold and processed quickly. Use appropriate quenching solutions (e.g., cold acetonitrile/methanol) to stop enzymatic activity immediately after sample collection.[12]
Inefficient Extraction The choice of extraction solvent and method is critical. For urine and other complex matrices, Solid-Phase Extraction (SPE) is often necessary to clean up the sample and concentrate the analytes.[13] Ensure the SPE cartridge type and elution solvents are optimized for aristolactam compounds.
Poor Ionization in MS This compound and its metabolites may ionize more efficiently in either positive or negative mode. Run test samples in both modes to determine the optimal polarity. The mobile phase composition, particularly the pH and additives like formic acid or ammonium formate, can significantly impact ionization efficiency.[14]
Instrument Sensitivity Verify the mass spectrometer is properly calibrated and tuned. Perform a system suitability test with a known standard of a related compound if an analytical standard for this compound is unavailable.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Step
Column Contamination Buildup of matrix components on the column is a common issue.[15] Implement a robust column washing step after each run. If performance degrades, try flushing the column with a series of strong solvents or replace it.
Inappropriate Mobile Phase Ensure the mobile phase pH is compatible with the analyte's pKa to maintain a consistent ionization state. Check for buffer precipitation if using high organic solvent concentrations.[15]
Secondary Interactions Metabolites can interact with active sites on the column or in the LC system. Try a different column chemistry (e.g., a column with end-capping) or add a small amount of a competing agent to the mobile phase.
Column Overload If the peak is fronting, you may be injecting too much sample. Dilute the sample and reinject.[15]
Issue 3: High Background Noise or Matrix Effects
Potential Cause Troubleshooting Step
Sample Matrix Interference Biological samples contain numerous endogenous compounds that can co-elute with the analytes and cause ion suppression or enhancement.[8] Improve sample preparation by using a more rigorous SPE protocol or by employing techniques like derivatization to shift the analyte's retention time.
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and reagents. Contaminants can introduce significant background noise.
Carryover Analyte from a previous, more concentrated sample may be retained in the injector or column and elute in subsequent runs.[15] Optimize the needle wash procedure and inject blank samples between experimental samples to check for carryover.
Issue 4: Difficulty Confirming Metabolite Identity
Potential Cause Troubleshooting Step
Co-eluting Isomers Different metabolites may have the same mass (isobars) or fragmentation pattern (isomers). Optimize the chromatographic method to improve resolution. This could involve using a longer column, a shallower gradient, or a different stationary phase.
Lack of Reference Standards Authentic standards for metabolites are often unavailable. Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement and predict the elemental composition. Compare fragmentation patterns (MS/MS spectra) to in-silico predictions or data from related compounds in the literature.[1]
Ambiguous Fragmentation The fragmentation pattern may not be sufficient to pinpoint the exact site of a modification. Advanced techniques like ion mobility-mass spectrometry or comparison with synthetically derived standards may be necessary for unambiguous identification.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound and its related compounds.

Table 1: LC-MS/MS Method Performance for Aristolactam I (AL-I) and Aristolactam II (AL-II) in Urine

ParameterAristolactam I (AL-I)Aristolactam II (AL-II)Reference
Limit of Quantitation (on column) 0.006 ng0.024 ng[9]
Recovery 98.0% - 99.5%98.0% - 99.5%[9]
Matrix Effects 75.3% - 75.4%75.3% - 75.4%[9]
Half-life (in mice, 30 mg/kg AA dose) 3.55 hours4.04 hours[9]
Half-life (in mice, 50 mg/kg AA dose) 4.00 hours4.83 hours[9]

Table 2: Kinetic Parameters for the Sulfonation of this compound by Human SULT Enzymes

EnzymeKm (µM)Vmax (pmol/min/mg)Reference
SULT1A1 1.8 ± 0.320.1 ± 0.7[6]
SULT1A2 3.1 ± 0.414.8 ± 0.6[6]
SULT1B1 1.5 ± 0.3129.1 ± 5.6[6]

Detailed Experimental Protocols

Protocol 1: Sample Preparation of Urine for Aristolactam Analysis using on-line SPE-LC-MS/MS

This protocol is adapted from methodologies for analyzing aristolactam metabolites in urine.[9][16]

  • Sample Collection: Collect urine samples and store them at -80°C until analysis.

  • Thawing and Centrifugation: Thaw urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Enzymatic Hydrolysis (Optional): To analyze for conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase can be included here.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of aristolactam I) to the supernatant.

  • On-line SPE:

    • Inject a defined volume of the prepared urine sample into the LC system equipped with an on-line SPE cartridge (e.g., a C18 or polymer-based cartridge).

    • Wash the SPE cartridge with a high-aqueous mobile phase (e.g., 95% water) to remove salts and other polar interferences.

    • Elute the trapped analytes from the SPE cartridge onto the analytical column by switching the valve and starting the analytical gradient.

Protocol 2: General LC-MS/MS Parameters for Aristolactam Analysis

This protocol provides a starting point for developing an LC-MS/MS method.[14][17]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[17]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[17]

    • Mobile Phase B: Methanol with 0.1% formic acid.[17]

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analytes, hold for a brief period, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 55°C.[17]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), tested in both positive and negative modes to determine optimal signal.[17]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined by infusing a standard or from previously published literature.

    • Source Parameters:

      • Drying Gas Temperature: ~300°C[17]

      • Nebulizer Pressure: ~30 psi[17]

      • Capillary Voltage: ~3500-4000 V[17]

Visualizations

Metabolic Pathway of Aristolochic Acid I

Metabolic Pathway of Aristolochic Acid I cluster_activation Bioactivation Pathway cluster_detoxification Detoxification AAI Aristolochic Acid I (AA-I) ALINOH This compound (AL-I-NOH) AAI->ALINOH Nitroreduction (e.g., NQO1) Nitrenium Electrophilic Aristolactam-Nitrenium Ion ALINOH->Nitrenium O-esterification (SULTs, NATs) ALI Aristolactam I (AL-I) (Detoxification) ALINOH->ALI Further Reduction Adducts DNA Adducts (dA-AL-I, dG-AL-I) Nitrenium->Adducts Covalent Binding to DNA

Caption: Bioactivation and detoxification pathway of Aristolochic Acid I.

Experimental Workflow for Metabolite Identification

Experimental Workflow cluster_data_analysis Data Analysis and Interpretation StudyDesign 1. Study Design (Define Objectives, Groups, QC) SamplePrep 2. Sample Preparation (Quenching, Extraction, SPE) StudyDesign->SamplePrep DataAcq 3. Data Acquisition (LC-MS/MS) SamplePrep->DataAcq DataProc 4. Data Processing (Peak Detection, Alignment) DataAcq->DataProc MetID 5. Metabolite Identification (Database Search, MS/MS) DataProc->MetID Stats 6. Statistical Analysis (Biomarker Identification) MetID->Stats Interpretation 7. Biological Interpretation (Pathway Analysis) Stats->Interpretation

Caption: General workflow for LC-MS based metabolite identification.

References

Calibration curve issues in N-Hydroxyaristolactam I quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for the quantification of N-Hydroxyaristolactam I (AL-I-NOH).

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?

A1: Based on regulatory guidelines, a calibration curve should meet specific criteria for acceptance. These generally include:

  • Composition : The curve should consist of a blank (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six non-zero concentration standards.[1]

  • Linearity : The simplest model that adequately describes the concentration-response relationship should be used. For linear regression, a correlation coefficient (r²) of >0.99 is generally expected.

  • Accuracy : For at least 75% of the calibration standards, the back-calculated concentrations should be within ±15% of the nominal value. For the Lower Limit of Quantification (LLOQ), it should be within ±20%.[2][3]

  • LLOQ : The analyte response at the LLOQ should be at least five times the response of the blank sample.[1]

Q2: Why is a stable isotope-labeled (SIL) internal standard preferred for LC-MS/MS quantification?

A2: A SIL internal standard (e.g., ¹³C or ¹⁵N labeled this compound) is considered the "gold standard" for quantitative LC-MS/MS analysis. Because it has nearly identical chemical and physical properties to the analyte, it can effectively compensate for variability in sample preparation, chromatography, and ionization, particularly from matrix effects.[4][5] This leads to improved accuracy and precision in the quantification.

Q3: What is a matrix effect, and how can it affect my calibration curve?

A3: A matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[6][7][8] This can lead to poor accuracy and precision, and non-linearity in the calibration curve because the effect may not be consistent across different concentrations.[7]

Troubleshooting Guides

Issue 1: Poor Linearity (r² < 0.99) or Non-Linear Curve

Question: My calibration curve for this compound is not linear. What are the potential causes and how can I fix it?

Answer: Non-linearity is a common issue in LC-MS/MS analysis. The following table summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[9] Solution: Reduce the injection volume, dilute the high-concentration standards, or use a less abundant isotope/fragment for quantification.
Matrix Effects Differential matrix effects across the concentration range can cause non-linearity.[10][11] Solution: Improve sample preparation to remove interfering matrix components. Optimize chromatography to separate the analyte from matrix interferences. Use a stable isotope-labeled internal standard.
Inappropriate Regression Model A linear model may not be appropriate for the entire concentration range. Solution: Use a weighted linear regression (e.g., 1/x or 1/x²) to give more importance to the lower concentration points.[12] If the curve is inherently non-linear, a quadratic regression model can be used, but this should be justified.[2][10]
Analyte Instability This compound may be unstable in the prepared standards.[13][14] Solution: Prepare fresh standards for each run. Investigate the stability of the analyte in the chosen solvent and storage conditions.

Below is a troubleshooting workflow for addressing non-linearity issues.

G cluster_0 Troubleshooting Non-Linear Calibration Curve start Non-Linear Curve Observed (r² < 0.99) check_high_conc Is non-linearity at high concentrations? start->check_high_conc detector_saturation Potential Detector Saturation check_high_conc->detector_saturation Yes check_matrix_effect Investigate Matrix Effects check_high_conc->check_matrix_effect No reduce_signal Reduce signal: - Dilute high standards - Decrease injection volume - Use less abundant fragment detector_saturation->reduce_signal revalidate Re-validate Method reduce_signal->revalidate improve_cleanup Improve Sample Cleanup: - Optimize SPE - Use different extraction method check_matrix_effect->improve_cleanup optimize_chroma Optimize Chromatography: - Increase retention - Use different column check_matrix_effect->optimize_chroma use_sil_is Use Stable Isotope-Labeled Internal Standard check_matrix_effect->use_sil_is check_regression Review Regression Model check_matrix_effect->check_regression If matrix effects are ruled out improve_cleanup->revalidate optimize_chroma->revalidate use_sil_is->revalidate weighted_regression Apply Weighted Regression (1/x or 1/x²) check_regression->weighted_regression quadratic_fit Consider Quadratic Fit (with justification) check_regression->quadratic_fit weighted_regression->revalidate quadratic_fit->revalidate

Troubleshooting workflow for a non-linear calibration curve.
Issue 2: Poor Reproducibility and Precision

Question: My calibration curves are not reproducible between runs, and the precision (%CV) for my quality control (QC) samples is poor (>15%). What could be the cause?

Answer: Poor reproducibility can stem from various sources, from sample preparation to instrument performance.

Potential CauseRecommended Solution
Inconsistent Sample Preparation Manual pipetting errors, especially with small volumes or organic solvents, can introduce significant variability.[15] Inconsistent extraction recovery between samples also contributes. Solution: Use calibrated pipettes and consistent pipetting techniques. Automate sample preparation if possible. Ensure the internal standard is added early in the process to account for extraction variability.
Internal Standard (IS) Issues The IS response may be inconsistent or the chosen IS may not be appropriate. An ideal IS should be added to every sample, standard, and QC at a consistent concentration.[16] Solution: Check the stability and purity of the IS stock solution. Ensure the IS response is stable across the analytical run. If using a structural analog, ensure it co-elutes and behaves similarly to the analyte. A stable isotope-labeled IS is the best choice.[4][17]
LC-MS/MS System Instability Fluctuations in the LC pump flow rate, autosampler injection volume, or MS source conditions (e.g., temperature, gas flows, voltages) can lead to variable signal responses.[15] Solution: Perform system suitability tests before each run. Monitor the IS response throughout the run for any drifts or sudden changes. Schedule regular preventative maintenance for the LC-MS/MS system.
Analyte Instability in Processed Samples The analyte may degrade in the autosampler while waiting for injection. Solution: Perform autosampler stability experiments during method validation. If instability is observed, keep the autosampler at a lower temperature or reduce the batch size.

Experimental Protocol: Quantification of this compound in Plasma

This protocol provides a general methodology for the quantification of this compound in a plasma matrix using LC-MS/MS.

  • Preparation of Standards and Quality Control (QC) Samples

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Perform serial dilutions to create working solutions for calibration standards and QCs.

    • Spike blank plasma with the working solutions to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., low, medium, high concentrations).

  • Sample Preparation (Protein Precipitation)

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆-N-Hydroxyaristolactam I).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions

    • LC System: UHPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Optimized precursor-product ion transitions for this compound and its internal standard.

The following diagram illustrates the experimental workflow.

G cluster_workflow Experimental Workflow prep_standards Prepare Standards & QCs sample_prep Sample Preparation (Protein Precipitation) prep_standards->sample_prep add_is Add Internal Standard sample_prep->add_is vortex Vortex & Centrifuge add_is->vortex supernatant Transfer Supernatant vortex->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Workflow for this compound quantification.

Metabolic Pathway

This compound is a critical intermediate in the metabolic activation of Aristolochic Acid I, a known human carcinogen. Understanding this pathway is important for interpreting experimental results.

G cluster_pathway Metabolic Activation of Aristolochic Acid I AAI Aristolochic Acid I AL_NOH This compound (AL-I-NOH) AAI->AL_NOH Nitroreduction (e.g., NQO1) Reactive_Intermediate Reactive Nitrenium Ion AL_NOH->Reactive_Intermediate O-acetylation (NATs) or O-sulfonation (SULTs) DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Covalent Binding to DNA

Metabolic pathway of Aristolochic Acid I to DNA adducts.

References

Preventing degradation of N-Hydroxyaristolactam I during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-Hydroxyaristolactam I (AL-I-NOH) during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a biologically active metabolite of aristolochic acid I, a compound found in certain plants. Its stability is a concern because it is prone to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. AL-I-NOH can decompose to form reactive electrophilic cyclic nitrenium/carbenium ions, which can bind to cellular macromolecules.[1][2]

Q2: What are the primary factors that can cause degradation of this compound during extraction?

The primary factors that can lead to the degradation of this compound include:

  • pH: Extremes in pH, both acidic and basic, can catalyze the degradation of the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, may induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the decomposition of the compound.

  • Choice of Solvent: The solvent used for extraction can influence the stability of this compound.

Q3: What is the recommended solvent for storing this compound?

For short-term storage, this compound can be dissolved in dimethyl sulfoxide (DMSO) and stored at -20°C.[1] For long-term storage, it is advisable to store the compound in a solid, crystalline form in a desiccated, dark environment at -20°C or lower.

Q4: How can I minimize the degradation of this compound during sample preparation?

To minimize degradation, it is recommended to:

  • Work quickly and keep samples on ice or at low temperatures throughout the extraction process.

  • Protect samples from light by using amber-colored tubes or by working in a dimly lit environment.

  • Use deoxygenated solvents to minimize oxidation.

  • Optimize the pH of the extraction buffer to a neutral or slightly acidic range.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Degradation during extraction: Exposure to high temperatures, extreme pH, or light.- Maintain low temperatures (0-4°C) throughout the extraction. - Use buffers in the pH range of 6.0-7.5. - Protect samples from light by using amber vials and minimizing exposure.
Inefficient extraction solvent: The solvent is not effectively solubilizing the analyte from the matrix.- For herbal matrices, a mixture of methanol and DMSO (e.g., 10:1 v/v) has been shown to be effective. - For aqueous biological samples (e.g., cell culture media, urine), solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) may be more appropriate. - For cellular or tissue samples, lysis and extraction with 80% methanol can be effective.
Analyte loss during solvent evaporation: The compound may be sensitive to heat during the drying process.- Use a vacuum concentrator (e.g., SpeedVac) without heat or at a very low temperature. - Lyophilization (freeze-drying) can also be a gentle method for solvent removal.
Inconsistent results between replicates Variable degradation: Inconsistent exposure to light, temperature, or pH changes between samples.- Standardize all extraction steps, ensuring each sample is treated identically. - Use a consistent light environment and temperature for all samples. - Ensure thorough mixing and consistent timing for each step.
Incomplete cell lysis or tissue homogenization: The analyte is not fully released from the biological matrix.- Optimize the lysis or homogenization procedure. This may involve trying different mechanical disruption methods (e.g., sonication, bead beating) or enzymatic digestion. - Ensure complete resuspension of pellets and thorough mixing during extraction.
Presence of interfering peaks in chromatogram Co-extraction of matrix components: The extraction procedure is not selective enough.- Incorporate a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - For SPE, carefully select the sorbent and optimize the wash and elution steps to remove interferences. - For LLE, adjust the pH of the aqueous phase to selectively partition the analyte into the organic phase.
Degradation products: The observed peaks are from the breakdown of this compound.- Review and optimize the extraction procedure to minimize degradation as described above. - If degradation is unavoidable, identify the degradation products and account for them in the analysis.

Data Presentation: Stability of this compound

The following table summarizes the known stability of this compound under various conditions. Note: Specific quantitative data for the degradation of this compound under a wide range of conditions is limited in the scientific literature. The information below is based on available data and general principles of chemical stability.

Condition Parameter Stability Recommendation Citation
pH 5.0 - 7.5Generally stableMaintain a neutral to slightly acidic pH during extraction and storage.[3]
< 4.0Potential for acid-catalyzed hydrolysis and degradation.Avoid strongly acidic conditions.-
> 8.0Potential for base-catalyzed hydrolysis and degradation.Avoid strongly alkaline conditions.-
Temperature -80°C to -20°CStable for long-term storage (in solid form or DMSO).Store standards and stock solutions at or below -20°C.[1]
0 - 4°CStable for short periods (hours) during processing.Keep samples on ice during all extraction steps.-
25°C (Room Temp)Gradual degradation over time.Minimize time spent at room temperature.-
> 37°CAccelerated degradation. This compound is noted to be stable in Tris-HCl buffer (pH 7.5) at 37°C for several hours, but prolonged incubation should be avoided.Avoid heating samples containing this compound.[3]
Light DarkStableStore standards and samples in the dark.-
Ambient LightPotential for gradual photodegradation.Use amber-colored vials and minimize exposure to ambient light.-
UV LightLikely to cause significant degradation.Avoid exposure to direct sunlight or UV lamps.-
Solvent DMSOGood for short-term storage at -20°C.Use for preparing stock solutions.[1]
MethanolCommonly used for extraction, but long-term stability may be lower than in DMSO.Use fresh methanol for extractions and process samples promptly.-
AcetonitrileOften used in chromatography; stability during extraction is likely similar to methanol.Suitable for use as a chromatographic mobile phase and for extraction.-
Water/BufferStability is pH and temperature-dependent.Use buffered solutions within the optimal pH range and keep them cold.[3]

Experimental Protocols

Protocol: Extraction of this compound from Adherent Cultured Cells

This protocol is adapted from a general method for extracting polar metabolites from adherent cells and is suitable for studies involving this compound.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Centrifuge capable of 14,000 x g at 4°C

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Cell Culture: Grow adherent cells in appropriate culture vessels (e.g., 6-well plates) to the desired confluency.

  • Washing:

    • Aspirate the culture medium completely.

    • Gently wash the cells twice with ice-cold PBS to remove any residual medium. Aspirate the PBS completely after the final wash.

  • Metabolite Extraction:

    • Place the culture plate on ice.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Incubate the plate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

  • Cell Lysis and Collection:

    • Thaw the plate on ice.

    • Using a cell scraper, scrape the cells in the 80% methanol and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifugation:

    • Vortex the tubes for 30 seconds.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites including this compound, to a new pre-chilled microcentrifuge tube.

  • Solvent Evaporation:

    • Dry the supernatant using a vacuum concentrator without heat.

  • Storage:

    • Store the dried metabolite extract at -80°C until analysis.

  • Reconstitution:

    • Prior to analysis (e.g., by LC-MS), reconstitute the dried extract in a suitable solvent (e.g., a mixture of mobile phase A and B).

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation start Adherent Cells in Culture wash Wash with ice-cold PBS start->wash add_methanol Add pre-chilled 80% Methanol wash->add_methanol incubate Incubate at -80°C for 15 min add_methanol->incubate scrape Scrape and Collect Lysate incubate->scrape vortex Vortex scrape->vortex centrifuge Centrifuge at 14,000 x g, 4°C vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry Dry in Vacuum Concentrator collect_supernatant->dry store Store at -80°C dry->store reconstitute Reconstitute for Analysis store->reconstitute end LC-MS Analysis reconstitute->end

Caption: Workflow for the extraction of this compound from adherent cultured cells.

signaling_pathway cluster_activation Metabolic Activation cluster_degradation Potential Degradation/Reaction AAI Aristolochic Acid I Nitroreduction Nitroreductases (e.g., NQO1) AAI->Nitroreduction +4e- ALINOH This compound Nitroreduction->ALINOH Nitrenium Cyclic Nitrenium/ Carbenium Ion ALINOH->Nitrenium Decomposition DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Reacts with DNA

Caption: Metabolic activation of Aristolochic Acid I and subsequent reaction of this compound.

References

Validation & Comparative

A Comparative Analysis of the Genotoxicity of N-Hydroxyaristolactam I and N-Hydroxyaristolactam II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxicity of two structurally related metabolites, N-Hydroxyaristolactam I (AL-I-NOH) and N-Hydroxyaristolactam II (AL-II-NOH). These compounds are the proximate carcinogenic metabolites of aristolochic acid I and II, respectively, which are found in certain herbal medicines and have been linked to nephropathy and urothelial cancer. Understanding their comparative genotoxicity is crucial for risk assessment and mechanistic studies.

Quantitative Genotoxicity Data

The following table summarizes the comparative genotoxicity of AL-I-NOH and AL-II-NOH based on the SOS/umu genotoxicity assay in different strains of Salmonella typhimurium. This assay measures the induction of the umuC gene, a component of the SOS DNA repair system, as an indicator of genotoxic potential.

Test SystemCompoundConcentration (µM)Fold Induction of umuC Gene Expression (Relative to Control)Reference
S. typhimurium TA1535/pSK1002 (Parent Strain)AL-I-NOH10~2[1]
AL-II-NOH10~4[1]
S. typhimurium NM6001 (Expressing human NAT1)AL-I-NOH32.6[1]
AL-II-NOH34.1[1]
S. typhimurium NM6002 (Expressing human NAT2)AL-I-NOH32.6[1]
AL-II-NOH34.1[1]
S. typhimurium NM7001 (Expressing human SULT1A1)AL-I-NOH10~6[1]
AL-II-NOH10~6[1]
S. typhimurium NM7002 (Expressing human SULT1A2)AL-I-NOH10~6[1]
AL-II-NOH10~8[1]
S. typhimurium NM7003 (Expressing human SULT1A3)AL-I-NOH10Slight effect[1]
AL-II-NOH10~8[1]

Key Observation: Across multiple bacterial strains, N-Hydroxyaristolactam II consistently demonstrates a higher genotoxic potential than this compound, as indicated by the greater induction of the umuC gene.[1] This difference is particularly pronounced in strains expressing human metabolic enzymes like N-acetyltransferases (NATs) and sulfotransferases (SULTs), highlighting the critical role of metabolic activation in their genotoxicity.[1]

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of both AL-I-NOH and AL-II-NOH is not direct. These compounds require metabolic activation to become reactive species that can damage DNA. The primary mechanism involves the formation of highly reactive aristolactam-nitrenium ions, which can form covalent adducts with DNA bases, primarily purines.[2] This process is catalyzed by phase II metabolizing enzymes, specifically N-acetyltransferases (NATs) and sulfotransferases (SULTs).[1]

Metabolic_Activation_Pathway cluster_0 Parent Compounds cluster_1 Proximate Carcinogens cluster_2 Metabolic Activation cluster_3 Ultimate Carcinogens cluster_4 Genotoxic Effect AA-I Aristolochic Acid I AL-I-NOH This compound AA-I->AL-I-NOH Nitroreduction AA-II Aristolochic Acid II AL-II-NOH N-Hydroxyaristolactam II AA-II->AL-II-NOH Nitroreduction NATs N-acetyltransferases (NAT1, NAT2) AL-I-NOH->NATs SULTs Sulfotransferases (SULT1A1, SULT1A2, SULT1A3) AL-I-NOH->SULTs AL-II-NOH->NATs AL-II-NOH->SULTs Nitrenium-I Aristolactam-I- Nitrenium Ion NATs->Nitrenium-I Nitrenium-II Aristolactam-II- Nitrenium Ion NATs->Nitrenium-II SULTs->Nitrenium-I SULTs->Nitrenium-II DNA_Adducts DNA Adducts Nitrenium-I->DNA_Adducts Nitrenium-II->DNA_Adducts Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA_Adducts->Genotoxicity

Caption: Metabolic activation of N-Hydroxyaristolactams to genotoxic DNA-reactive species.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SOS/umu Genotoxicity Assay

This assay quantitatively measures the genotoxic potential of a substance by monitoring the induction of the umuC gene in Salmonella typhimurium.

Experimental Workflow:

SOS_Umu_Workflow cluster_workflow SOS/umu Assay Workflow A 1. Bacterial Culture (S. typhimurium strains) B 2. Exposure to Test Compound (AL-I-NOH or AL-II-NOH) A->B C 3. Incubation B->C D 4. Measurement of β-galactosidase Activity C->D E 5. Data Analysis (Fold induction of umuC) D->E

Caption: A simplified workflow for the SOS/umu genotoxicity assay.

Detailed Methodology:

  • Bacterial Strains: Salmonella typhimurium strains TA1535/pSK1002 (parental strain), NM6001 (expressing human NAT1), NM6002 (expressing human NAT2), NM7001 (expressing human SULT1A1), NM7002 (expressing human SULT1A2), and NM7003 (expressing human SULT1A3) are used.[1]

  • Culture Preparation: Bacterial strains are cultured overnight in TGA medium (1% tryptone, 0.5% NaCl, 0.2% glucose, and 25 µg/ml ampicillin).

  • Exposure: The overnight cultures are diluted with fresh TGA medium. The test compounds (AL-I-NOH or AL-II-NOH) are added at various concentrations to the bacterial suspensions in a 96-well microplate.

  • Incubation: The microplates are incubated at 37°C for a specified period, typically 2 hours, with shaking.

  • Measurement of β-galactosidase Activity: After incubation, the optical density at 600 nm is measured to assess cytotoxicity. A chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside) is added, and the plates are incubated further. The reaction is stopped, and the absorbance at 420 nm is measured.

  • Data Analysis: The genotoxic activity is expressed as the fold induction of umuC gene expression, which is calculated from the β-galactosidase activity relative to the solvent control.

Other Relevant Genotoxicity Assays

While direct comparative data for AL-I-NOH and AL-II-NOH from the following assays were not prominently available in the reviewed literature, these tests are standard for assessing the genotoxicity of chemical compounds and their metabolites.

Ames Test (Bacterial Reverse Mutation Assay): This test evaluates the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. While specific comparative data for the N-hydroxy metabolites is lacking, their parent compounds, aristolochic acid I and II, are known to be mutagenic in the Ames test.[3]

Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet" shape, the intensity and length of which are proportional to the extent of DNA damage. This assay has been used to demonstrate the DNA-damaging potential of aristolochic acids.[4]

Micronucleus Assay: This test identifies chromosomal damage by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Studies on aristolochic acids have shown their ability to induce micronuclei, indicating clastogenic activity.[4]

Conclusion

The available data, primarily from the SOS/umu assay, strongly indicates that N-Hydroxyaristolactam II is a more potent genotoxin than this compound . This difference in genotoxicity is amplified by human metabolic enzymes, underscoring the importance of bioactivation in their mode of action. Both compounds exert their genotoxic effects through the formation of DNA adducts, a critical step in the initiation of carcinogenesis associated with aristolochic acid exposure. Further studies employing a broader range of genotoxicity assays would be beneficial to provide a more comprehensive comparative assessment of these two important metabolites.

References

N-Hydroxyaristolactam I: Validating its Role as a Carcinogenic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Executive Summary

Data Presentation: Genotoxicity and DNA Adduct Formation

The following tables summarize the available quantitative data comparing the genotoxic effects of N-Hydroxyaristolactam I and Aristolochic Acid I.

Table 1: Comparative DNA Adduct Formation in Human Bladder Cells

CompoundConcentrationTime (hours)Relative DNA Adduct Level (dA-AL-I adducts/10^8 nucleotides)Reference
Aristolochic Acid I (AAI)100 nM24~1000 times higher than 4-ABP or HAAs (1 µM)[4]
This compound (N-OH-ALI)5 µM243-fold higher than AAI at the same concentration[5]
Aristolochic Acid I (AAI)12.5 µM24Higher than N-OH-ALI at the same concentration[5]
Aristolochic Acid I (AAI)25 µM24Higher than N-OH-ALI at the same concentration[5]

dA-AL-I: 7-(deoxyadenosin-N6-yl)aristolactam I. 4-ABP: 4-aminobiphenyl. HAAs: heterocyclic aromatic amines.

Table 2: Comparative Genotoxicity in S. typhimurium (SOS/umu test)

CompoundStrainRelative GenotoxicityReference
This compound (AL-I-NOH)TA1535/pSK1002Genotoxic[6]
N-Hydroxyaristolactam II (AL-II-NOH)TA1535/pSK1002More genotoxic than AL-I-NOH[6]

Signaling Pathways and Metabolic Activation

The carcinogenic activity of aristolochic acid I is dependent on its metabolic activation to this compound. This process is primarily catalyzed by cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1) and to a lesser extent by microsomal cytochrome P450 enzymes.[1][3] N-OH-ALI can then be further activated by sulfotransferases (SULTs) to form a highly reactive N-sulfonyloxy ester, which spontaneously decomposes to the ultimate carcinogenic species, a cyclic nitrenium ion. This ion readily reacts with DNA to form stable adducts.

metabolic_activation AAI Aristolochic Acid I NOH_ALI This compound AAI->NOH_ALI Nitroreduction (NQO1, CYPs) Nitrenium Cyclic Nitrenium Ion NOH_ALI->Nitrenium Activation (SULTs) DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Reaction with DNA Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Metabolic activation of Aristolochic Acid I.

Experimental Protocols

In Vivo Carcinogenicity Bioassay of Aristolochic Acid I in Rats

This protocol is a generalized representation based on methodologies reported in the literature for studying the carcinogenicity of aristolochic acid.

  • Animal Model: Male Wistar rats are commonly used.[7]

  • Acclimatization: Animals are acclimatized for at least one week before the start of the study.

  • Dosing: Aristolochic acid I (sodium salt) is administered by oral gavage. Doses can range from 0.1 to 10 mg/kg body weight per day, 5 days a week, for up to 52 weeks.[7]

  • Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Necropsy: At the end of the study period, or when animals become moribund, a complete necropsy is performed.

  • Histopathology: Organs, with a particular focus on the forestomach, kidney, and urinary bladder, are collected, fixed in 10% neutral buffered formalin, processed, and stained with hematoxylin and eosin for microscopic examination.[7]

  • Tumor Analysis: The incidence, multiplicity, and latency of tumors are recorded and statistically analyzed.

experimental_workflow cluster_animal_study In Vivo Carcinogenicity Study cluster_analysis Data Analysis animal_selection Animal Selection (Wistar Rats) acclimatization Acclimatization animal_selection->acclimatization dosing Oral Gavage (AAI) acclimatization->dosing observation Clinical Observation & Weight Monitoring dosing->observation necropsy Necropsy observation->necropsy End of study or moribund histopathology Histopathological Examination necropsy->histopathology tumor_analysis Tumor Incidence & Multiplicity Analysis histopathology->tumor_analysis statistical_analysis Statistical Analysis tumor_analysis->statistical_analysis

References

A Comparative Guide to the Cross-Species Metabolism of N-Hydroxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of N-Hydroxyaristolactam I (AL-I-NOH), a critical reactive metabolite of the human carcinogen Aristolochic Acid I (AAI). Understanding the species-specific differences in how this compound is processed is vital for the toxicological assessment and risk management of aristolochic acid exposure. This document summarizes key metabolic routes, the enzymes involved, and known species differences, supported by experimental methodologies and pathway visualizations.

Introduction to this compound Metabolism

This compound is not an ingested compound but a pivotal intermediate formed by the nitroreduction of Aristolochic Acid I, a potent nephrotoxin and carcinogen found in certain herbal remedies. The metabolism of AL-I-NOH is a critical determinant of its toxicity, as it can either be detoxified or further activated to highly reactive species that form DNA adducts, leading to mutations and cancer. The balance between these bioactivation and detoxification pathways can vary significantly between different animal species, complicating preclinical to human extrapolation.

The primary metabolic transformations of AL-I-NOH involve Phase II conjugation reactions, which esterify the N-hydroxy group, and reduction reactions. These pathways are catalyzed by a range of enzymes, primarily located in the liver and kidneys.

Metabolic Pathways of this compound

The metabolism of this compound proceeds via two main competing routes: bioactivation, which leads to genotoxicity, and detoxification.

  • Bioactivation Pathway (Phase II Conjugation): The N-hydroxy moiety of AL-I-NOH is a target for conjugation enzymes, primarily sulfotransferases (SULTs) and N-acetyltransferases (NATs).[1][2]

    • Sulfonation: SULTs, particularly SULT1A1 and SULT1A2 in humans, catalyze the transfer of a sulfonyl group to form a highly unstable N-sulfonyloxyaristolactam ester.[3][4] This metabolite readily undergoes heterolysis to form a reactive cyclic nitrenium ion, which is the ultimate carcinogenic species that binds to DNA.[1][2]

    • Acetylation: Human N-acetyltransferases NAT1 and NAT2 can also catalyze the formation of an N-acetoxyaristolactam ester, which similarly generates the DNA-reactive nitrenium ion.[1][2]

  • Detoxification Pathways:

    • Reduction: AL-I-NOH can be further reduced to the more stable and non-reactive Aristolactam I (AL-I).[5]

    • Rearrangement: It has been suggested that AL-I-NOH can rearrange to form 7-hydroxyaristolactam I, a detoxification product.[5]

The following diagram illustrates these key metabolic transformations.

G cluster_bioactivation Bioactivation Pathways cluster_detoxification Detoxification Pathways parent This compound (AL-I-NOH) sulfate N-Sulfonyloxyaristolactam parent->sulfate SULTs (e.g., SULT1A1/2) acetate N-Acetoxyaristolactam parent->acetate NATs (e.g., NAT1/2) ali Aristolactam I (AL-I) parent->ali Reduction hydroxy_ali 7-Hydroxyaristolactam I parent->hydroxy_ali Rearrangement ion Cyclic Nitrenium Ion (Electrophile) sulfate->ion Spontaneous Heterolysis acetate->ion Spontaneous Heterolysis adducts DNA Adducts (Genotoxicity) ion->adducts

Figure 1. Metabolic pathways of this compound.

Cross-Species Comparison of Metabolism

Direct quantitative comparisons of this compound metabolism in in vitro systems like liver microsomes across multiple species are limited in the published literature. However, in vivo studies on the parent compound, Aristolochic Acid I, provide qualitative insights into species-specific differences in the resulting metabolite profiles found in urine. These differences suggest underlying variations in the activity of metabolic enzymes responsible for both the formation and subsequent transformation of AL-I-NOH.

The table below summarizes the qualitative findings from a study that compared the urinary metabolite patterns of Aristolochic Acid I after oral administration to various species.

SpeciesKey Urinary Metabolites of AAIImplied Metabolic PreferenceReference
Rat Aristolactam Ia (principal), Aristolactam I, Aristolochic Acid IaO-demethylation and nitroreduction are both significant pathways.[6]
Mouse Same metabolite pattern as the rat.Similar to rat; O-demethylation and nitroreduction are key.[6]
Guinea Pig Not all metabolites found in the rat were detected.The complete metabolic profile differs from the rat.[6]
Rabbit Not all metabolites found in the rat were detected.The complete metabolic profile differs from the rat.[6]
Dog Not all metabolites found in the rat were detected.The complete metabolic profile differs from the rat.[6]
Human Not all metabolites found in the rat were detected.The complete metabolic profile differs from the rat.[6]

Note: "Aristolactam Ia" is formed from the O-demethylated metabolite of AAI, while "Aristolactam I" is formed from AAI via AL-I-NOH. The study highlights that only the mouse shared a similar metabolic profile to the rat, indicating significant species differences in the handling of these compounds.[6]

Experimental Protocols

The study of this compound metabolism typically involves in vitro systems using subcellular fractions from tissues with high metabolic activity, such as the liver and kidney.

In Vitro Metabolism Assay Using Liver S9 Fractions

This protocol provides a general framework for assessing the metabolism of a test compound in liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (Phase II) enzymes.

  • Preparation of Reagents:

    • Liver S9 Fractions: Obtain commercially or prepare from human, rat, mouse, and dog livers. Store at -80°C. Protein concentration should be determined.

    • Cofactor Solutions: Prepare fresh concentrated stock solutions of NADPH (for CYP450-mediated reactions), UDPGA (for UGT-mediated reactions), and PAPS (for SULT-mediated reactions) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Reaction Buffer: Typically 0.1 M potassium phosphate buffer, pH 7.4.

    • Quenching Solution: Cold acetonitrile, often containing an internal standard for analytical quantification.

  • Incubation Procedure:

    • Thaw liver S9 fractions on ice. Dilute to the desired final protein concentration (e.g., 1 mg/mL) with cold reaction buffer.

    • In a microcentrifuge tube, pre-warm the S9 suspension and reaction buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration, e.g., 1-10 µM) and the necessary cofactor mix (e.g., NADPH, UDPGA, PAPS). The final reaction volume is typically 100-200 µL.

    • Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding 2-3 volumes of the cold quenching solution.

  • Sample Processing and Analysis:

    • Vortex the terminated reaction mixture thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube or HPLC vial.

    • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

The workflow for such an experiment is visualized below.

G start Prepare Reagents (S9, Cofactors, Compound) preincubate Pre-warm S9 Fraction (37°C, 5 min) start->preincubate initiate Initiate Reaction (Add Compound + Cofactors) preincubate->initiate incubate Incubate at 37°C (Time Points: 0, 15, 30, 60 min) initiate->incubate quench Terminate Reaction (Add Cold Acetonitrile + IS) incubate->quench centrifuge Protein Precipitation (Centrifuge >10,000g) quench->centrifuge analyze LC-MS/MS Analysis (Analyze Supernatant) centrifuge->analyze end Data Interpretation (Metabolite ID & Quantification) analyze->end

Figure 2. Workflow for in vitro metabolism studies.

Conclusion

The metabolism of this compound is a critical event in the toxicology of Aristolochic Acid I. Bioactivation via sulfonation and acetylation leads to the formation of DNA-reactive species, whereas reduction serves as a detoxification route. The limited available data, primarily from in vivo studies of the parent compound, indicates significant cross-species differences in metabolic profiles, with mice and rats sharing similar pathways that differ from those in other species, including humans. These differences underscore the importance of selecting appropriate animal models in preclinical safety assessments and highlight the need for further quantitative in vitro studies to better characterize the species-specific enzymatic activities involved in AL-I-NOH metabolism. Such data are crucial for accurately predicting human risk associated with aristolochic acid exposure.

References

Comparative Analysis of N-Hydroxyaristolactam I Bioactivation by Human N-Acetyltransferases NAT1 and NAT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivation of N-Hydroxyaristolactam I (AL-I-NOH), a key metabolite of the human carcinogen aristolochic acid I, by the human N-acetyltransferase enzymes NAT1 and NAT2. The role of these enzymes in the toxification pathway of aristolochic acid metabolites is a subject of ongoing research, with studies presenting conflicting findings. This document summarizes the available experimental data, details the methodologies used in key studies, and visualizes the proposed metabolic pathways and experimental workflows.

Overview of this compound and NAT Enzymes

This compound is a proximate carcinogenic metabolite of aristolochic acid I, a compound found in certain plants and associated with nephropathy and urothelial cancer.[1][2] The bioactivation of N-hydroxyarylamines, such as AL-I-NOH, can involve O-acetylation by N-acetyltransferases (NATs), which converts them into highly reactive N-acetoxy esters.[1][2] These esters can then form DNA adducts, leading to mutations and cancer.[1][2] Humans have two main NAT enzymes, NAT1 and NAT2, which exhibit different substrate specificities and are polymorphically expressed in the population.[3] Understanding the specific roles of NAT1 and NAT2 in the bioactivation of AL-I-NOH is crucial for assessing individual susceptibility to aristolochic acid-induced carcinogenesis.

Quantitative Data Summary

Study SystemKey Findings for this compoundReference
Salmonella typhimurium umu tester strains expressing human NAT1 or NAT2Both NAT1 and NAT2 expressing strains showed significantly stronger genotoxic effects (DNA damage) compared to the parent strain lacking these enzymes. This suggests that both enzymes can bioactivate AL-I-NOH.[1][2]
In vitro incubation with recombinant human NAT1 and NAT2, acetyl-CoA, and DNANo significant formation of DNA adducts was observed when AL-I-NOH was incubated with NAT1. Only minor DNA adduction was detected with NAT2. The study concluded that NATs do not play a significant role in AL-DNA adduct formation under these conditions.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed metabolic activation pathway of this compound and a typical experimental workflow used to assess its genotoxicity in the presence of NAT enzymes.

metabolic_pathway cluster_activation Bioactivation AAI Aristolochic Acid I AL_I_NOH This compound AAI->AL_I_NOH Nitroreduction NATs NAT1 / NAT2 (+ Acetyl-CoA) AL_I_NOH->NATs O-acetylation (Conflicting Evidence) SULTs SULTs (+ PAPS) AL_I_NOH->SULTs O-sulfonation Reactive_Intermediate Reactive Nitrenium Ion DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Covalent Binding AL_I_NOAc N-Acetoxyaristolactam I NATs->AL_I_NOAc AL_I_NOSO3H N-Sulfonyloxyaristolactam I SULTs->AL_I_NOSO3H AL_I_NOAc->Reactive_Intermediate Spontaneous decomposition AL_I_NOSO3H->Reactive_Intermediate Spontaneous decomposition

Caption: Metabolic activation of Aristolochic Acid I.

experimental_workflow cluster_strains S. typhimurium umu Tester Strains Parent_strain Parent Strain (No human NATs) Incubation Incubate strains with This compound Parent_strain->Incubation NAT1_strain Strain expressing human NAT1 NAT1_strain->Incubation NAT2_strain Strain expressing human NAT2 NAT2_strain->Incubation Measurement Measure β-galactosidase activity (reporter for umuC gene expression) Incubation->Measurement Comparison Compare genotoxicity across strains Measurement->Comparison

Caption: Workflow of the umu genotoxicity assay.

Experimental Protocols

The following is a detailed methodology for the umu gene expression assay in Salmonella typhimurium, adapted from studies demonstrating the role of human NATs in the genotoxicity of this compound.[1][2]

Objective: To determine the genotoxic potential of this compound in bacterial strains engineered to express human NAT1 and NAT2 enzymes.

Materials:

  • S. typhimurium umu tester strains:

    • Parental strain (e.g., TA1535/pSK1002)

    • Strain expressing human NAT1

    • Strain expressing human NAT2

  • This compound

  • TGA medium (1% tryptone, 0.5% NaCl, 0.2% glucose)

  • Ampicillin

  • Z-buffer (Na2HPO4, NaH2PO4, KCl, MgSO4, β-mercaptoethanol)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Sodium dodecyl sulfate (SDS)

  • Chloroform

  • 96-well microplates

Procedure:

  • Bacterial Culture Preparation: Overnight cultures of the S. typhimurium strains are grown in TGA medium containing ampicillin at 37°C with shaking.

  • Exposure: The overnight cultures are diluted with fresh TGA medium. Aliquots of the diluted cultures are dispensed into 96-well plates. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated at 37°C for a defined period (e.g., 2-4 hours) with shaking.

  • Cell Lysis and Enzyme Assay:

    • After incubation, the optical density at 600 nm (OD600) is measured to assess cytotoxicity.

    • To measure β-galactosidase activity (the reporter for umuC gene expression, an indicator of DNA damage), a portion of the cell culture is mixed with Z-buffer containing SDS and chloroform to lyse the cells.

    • The substrate, ONPG, is added to the lysed cell mixture, and the reaction is incubated at 28°C.

  • Measurement and Data Analysis:

    • The reaction is stopped by adding a sodium carbonate solution.

    • The absorbance at 420 nm (A420) and 550 nm (A550) is measured.

    • The β-galactosidase activity is calculated using the formula: Units = 1000 × [A420 - (1.75 × A550)] / (time × volume × OD600).

    • The induction of umuC gene expression is determined by comparing the β-galactosidase activity in the treated cells to that in the untreated control cells.

Expected Outcome: An increase in β-galactosidase activity in the NAT-expressing strains compared to the parent strain indicates that NAT1 and/or NAT2 enhance the genotoxicity of this compound.

Conclusion

The bioactivation of this compound by human N-acetyltransferases is a critical area of study with conflicting experimental results. While genotoxicity assays in bacterial systems suggest that both NAT1 and NAT2 can activate AL-I-NOH, in vitro experiments with recombinant enzymes have not demonstrated significant DNA adduct formation.[1][2][3] This discrepancy may be due to differences in the experimental systems, such as the cellular environment, cofactor availability, or the sensitivity of the detection methods.

For researchers and drug development professionals, these findings underscore the complexity of xenobiotic metabolism and the need for multiple experimental models to fully elucidate bioactivation pathways. Further research using purified recombinant enzymes and human cell-based systems is required to determine the precise kinetic parameters of AL-I-NOH acetylation by NAT1 and NAT2 and to resolve the current contradictions in the literature. This knowledge will be invaluable for developing more accurate risk assessments for aristolochic acid exposure and for understanding the role of NAT polymorphisms in individual susceptibility to its carcinogenic effects.

References

A Comparative Guide to the Toxicity of N-Hydroxyaristolactam I: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of N-Hydroxyaristolactam I (AL-I-NOH), a key metabolite of the human carcinogen Aristolochic Acid I (AA-I). While direct in vivo toxicity data for AL-I-NOH is limited, this document synthesizes available in vitro findings and contrasts them with the known in vivo toxicity of its parent compound, AA-I, to offer valuable insights for researchers in toxicology and drug development.

Data Presentation: Quantitative Toxicity Analysis

The following tables summarize the available quantitative data for the in vitro cytotoxicity of this compound and the in vivo and in vitro toxicity of its parent compound, Aristolochic Acid I.

Table 1: In Vitro Cytotoxicity of this compound (AL-I-NOH) and Aristolochic Acid I (AA-I) in Human Kidney (HK-2) Cells

CompoundExposure TimeIC50 Value (µM)
This compound24 hours41.19[1]
48 hours21.34[1]
Aristolochic Acid I24 hours52.53[1]
48 hours12.24[1]

Table 2: In Vivo Acute Toxicity of Aristolochic Acid (AA) in Rodents

SpeciesRoute of AdministrationLD50 Value (mg/kg)
Rats & MiceOral56 - 203[2]
Rats & MiceIntravenous38 - 83[2]

Experimental Protocols

In Vitro Cytotoxicity Assay in HK-2 Cells

The cytotoxicity of this compound and Aristolochic Acid I in the human proximal tubule cell line, HK-2, was determined by assessing the decline in ATP levels over time.[1]

  • Cell Culture: HK-2 cells were grown to confluence on 24-well plates under standard cell culture conditions.

  • Treatment: Prior to the experiment, the cells were washed with serum-free media. Subsequently, cells were treated with varying concentrations of AL-I-NOH or AA-I (typically ranging from 1-50 µM) for 24 and 48 hours. Control cells were treated with the vehicle (e.g., DMSO).

  • ATP Measurement: After the exposure period, cellular ATP content was measured using a commercially available ATP assay kit. The luminescence, which is proportional to the ATP concentration, was recorded.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability (ATP levels), was calculated from the dose-response curves.

In Vivo Acute Toxicity (LD50) Study in Rodents (for Aristolochic Acid)

The acute toxicity of aristolochic acid was evaluated in both rats and mice of both sexes.[2]

  • Animal Models: Healthy adult rats and mice were used for the study.

  • Administration: Aristolochic acid was administered either orally (gavage) or intravenously at various dose levels.

  • Observation: The animals were observed for signs of toxicity and mortality over a period of 15 days.

  • Histopathology: At the end of the study, or upon death, tissues were collected for histological examination to identify target organs of toxicity. The primary findings included severe necrosis of the renal tubules.

  • LD50 Calculation: The median lethal dose (LD50), the dose at which 50% of the animals died, was calculated for each species and route of administration.

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound

This compound is a proximate carcinogen that requires further metabolic activation to exert its genotoxic effects. The primary mechanism involves enzymatic conjugation, leading to the formation of unstable esters that readily react with DNA to form adducts.

ALI_NOH This compound (AL-I-NOH) SULTs Sulfotransferases (SULT1A1, SULT1A2) ALI_NOH->SULTs NATs N-Acetyltransferases (NAT1, NAT2) ALI_NOH->NATs Unstable_Esters Unstable Sulfonyloxy and Acetoxy Esters SULTs->Unstable_Esters NATs->Unstable_Esters Nitrenium_Ion Cyclic Aristolactam Nitrenium Ion Unstable_Esters->Nitrenium_Ion DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the key steps involved in determining the IC50 value of a test compound in a cell-based assay.

cluster_workflow In Vitro Cytotoxicity Workflow A Seed Cells in Multi-well Plates B Treat with Serial Dilutions of Test Compound A->B C Incubate for a Defined Period (e.g., 24, 48h) B->C D Perform Cell Viability Assay (e.g., ATP measurement) C->D E Measure Signal (e.g., Luminescence) D->E F Generate Dose-Response Curve and Calculate IC50 E->F

Caption: Workflow for determining in vitro cytotoxicity (IC50).

Discussion and Correlation

The available data indicates that this compound exhibits significant cytotoxicity in human kidney cells in vitro. Interestingly, at 24 hours, AL-I-NOH is slightly more cytotoxic than its parent compound, AA-I, with a lower IC50 value.[1] However, at 48 hours, AA-I becomes more potent.[1] This could be attributed to the potential for AA-I to be metabolized to AL-I-NOH and other toxic species within the cells over a longer incubation period.

The primary mechanism of AL-I-NOH toxicity is genotoxicity, mediated by its metabolic activation to a reactive nitrenium ion that forms DNA adducts.[3] This is a critical step in the carcinogenicity of aristolochic acids. Studies using bacterial reverse mutation assays (SOS/umu test) have confirmed the genotoxic potential of AL-I-NOH.[3]

While a direct quantitative correlation between the in vitro toxicity of AL-I-NOH and its in vivo effects is challenging without direct in vivo administration data, the evidence strongly supports its role as a key toxic metabolite of AA-I. The severe nephrotoxicity observed in rodents following AA-I administration is a consequence of the metabolic activation of AA-I to AL-I-NOH and subsequent DNA damage in the renal tubules. Therefore, the in vitro cytotoxicity and genotoxicity data for AL-I-NOH are mechanistically relevant to the known in vivo toxicity of its parent compound.

References

A Comparative Guide to Analytical Methods for the Detection of N-Hydroxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the detection and quantification of N-Hydroxyaristolactam I, a metabolite of the nephrotoxic and carcinogenic compound aristolochic acid. Understanding the nuances of these analytical techniques is crucial for accurate exposure assessment and ensuring the safety of pharmaceutical products. This document outlines the performance of key methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound detection is a critical decision that depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of commonly employed analytical techniques.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
UPLC-MS/MS >0.990.2–2.5 ng/mL[1]0.69 pg[2]81.3–109.6[1]
LC-MS/MS ≥0.9995[2]≤4 ng/mL[3]26.91 pg[2]98.9–107.4[2]
HPLC-UV Not explicitly stated for this compoundGenerally higher than MS methodsNot explicitly stated for this compound100-104 (for Aristolochic Acid I)[4]
Capillary Electrophoresis Not explicitly stated for this compound2.7 and 2.9 ng/mL (for AAI and AAII)[5]Not explicitly stated for this compound84.5-126.7 (for Aristolochic Acid A)[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are protocols for the key experiments cited in this guide.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and robustness for the simultaneous determination of aristolochic acid I (AA-I) and its metabolite aristolactam I (AL-I) in various complex matrices.[1]

  • Sample Preparation: Solid-phase extraction (SPE) with a three-step rinsing protocol and NH₂ cartridge purification is employed to minimize matrix effects.[1]

  • Chromatography:

    • Column: Agilent Eclipse XDB C18 column (4.6 × 150 mm, 5 μm).[7]

    • Mobile Phase: A gradient of acetonitrile containing 0.1% formic acid (A) and water containing 0.1% formic acid (B).[7]

    • Flow Rate: 1.0 ml/min.[7]

    • Injection Volume: 10 μl.[7]

  • Mass Spectrometry:

    • Ionization Mode: Positive and Negative Electrospray Ionization (ESI).[8]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific method for the analysis of aristolochic acid analogues in various samples.[2]

  • Sample Preparation: Samples are typically extracted with an organic solvent and water mixture.[4]

  • Chromatography:

    • Column: Agilent SB-C18 (2.1 mm× 50 mm, 1.8 μm).[2]

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid.[2]

    • Flow Rate: 0.3 mL·min-1.[2]

  • Mass Spectrometry:

    • Detection: Multiple-reaction monitoring mode.[2]

    • Ion Pairs for Aristolactam I: m/z 294.0 → 278.9 (quantitation) and m/z 294.0 → 251.1 (qualitation).[2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A more traditional method that can be used for the quantification of aristolochic acids, though it may lack the sensitivity of MS-based methods for trace-level detection of metabolites.

  • Sample Preparation: Extraction with an organic solvent and water, followed by filtration.[4]

  • Chromatography:

    • Column: Reversed-phase C18 column.[9]

    • Mobile Phase: A mixture of acetonitrile and 0.4% acetic acid (30:70).[6]

  • Detection:

    • Wavelength: UV detection is typically performed at 250 nm or 393 nm for aristolochic acids.[6]

Capillary Electrophoresis (CE)

A technique that offers rapid separation of aristolochic acids.

  • Sample Preparation: The sample is dissolved in an appropriate solvent, such as a methanol-water mixture.[6]

  • Electrophoresis:

    • Buffer: 30 mmol/L borax solution containing 3% ethanol.[6]

    • Voltage: 16 kV.[6]

    • Capillary: 75 μm internal diameter, 52/44 cm length (overall/effective).[6]

  • Detection:

    • Wavelength: UV detection at 250 nm.[6]

Visualizing the Analytical Process

The following diagrams illustrate the general workflow for the analysis of this compound and the metabolic pathway leading to its formation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Sample Collection (e.g., Urine, Plasma, Herbal Extract) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (e.g., UPLC, HPLC, CE) Concentration->Chromatography Detection Mass Spectrometry (MS/MS) or UV Detection Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification

Caption: General experimental workflow for this compound analysis.

metabolic_pathway cluster_enzymes Metabolic Activation AA Aristolochic Acid I (AA-I) Nitroreductases Nitroreductases AA->Nitroreductases NOH_AL This compound Nitrenium Cyclic Nitrenium/Carbenium Ion (Electrophilic & Reactive) NOH_AL->Nitrenium Decomposition SULTs Sulfotransferases (SULTs) NOH_AL->SULTs NATs N-acetyltransferases (NATs) NOH_AL->NATs DNA_Adducts Aristolactam-DNA Adducts Nitrenium->DNA_Adducts Covalent Binding Nitroreductases->NOH_AL SULTs->Nitrenium NATs->Nitrenium

Caption: Metabolic activation of aristolochic acid to form DNA adducts.[10]

References

N-Hydroxyaristolactam I: A Potency Comparison with Aristolactam Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research and drug discovery, aristolactam derivatives have garnered significant attention for their diverse biological activities. Among these, N-Hydroxyaristolactam I stands out as a critical metabolite of aristolochic acid I, a compound known for its carcinogenic and nephrotoxic properties. This guide provides a comparative analysis of the potency of this compound against other aristolactam derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Potency Analysis

The biological activity of aristolactam derivatives varies significantly based on their chemical structure. The following tables summarize the cytotoxic and anti-HIV activities of this compound and other related compounds, providing a quantitative comparison of their potency.

Table 1: Comparative Cytotoxicity of Aristolactam Derivatives
CompoundCell LineIC50 (µM)Reference
This compound HK-2 (Human Kidney)>50 (at 48h without PCP)[1]
Aristolactam AIIIa HeLa7-30[2]
A5497-30[2]
HGC7-30[2]
HCT-8/V (Navelbine-resistant)3.55[2]
Compound 1 TZM-bl0.69
Compound 2 TZM-bl1.03
Compound 3 TZM-bl3.73

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. PCP: Pentachlorophenol, a sulfotransferase inhibitor.

Table 2: Anti-HIV-1 Activity of Aristolactam Derivatives
CompoundIC50 (µmol/L)CC50 (µmol/L)Selectivity Index (SI)
Compound 1 0.696.889.94
Compound 2 1.0316.9116.45
Compound 3 3.7317.154.59
Seliciclib (Control) 2.29>2511.11

IC50: Half-maximal inhibitory concentration for antiviral activity. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50). A higher value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

The data presented in this guide are derived from a variety of experimental setups. Below are the detailed methodologies for the key experiments cited.

Cytotoxicity Assays

MTT Assay (for Aristolactam AIIIa): Human cancer cell lines (HeLa, A549, HGC, and HCT-8/V) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of Aristolactam AIIIa for 48 hours. Subsequently, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[2]

Cell Viability Assay (for this compound): Human kidney (HK-2) cells were exposed to different concentrations of this compound. Cell viability was assessed at 24 and 48 hours post-exposure using an ATP-based luminescence assay. The effect of the sulfotransferase inhibitor pentachlorophenol (PCP) was also evaluated by co-incubating it with the test compound.[1]

Anti-HIV-1 Activity Assay

TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, were used. Cells were infected with HIV-1NL4-3 in the presence of serially diluted aristolactam derivatives. After 48 hours of incubation, the luciferase activity was measured to determine the extent of HIV-1 infection. The cytotoxicity of the compounds was evaluated in parallel using a Cell Counting Kit-8 (CCK) assay.

umu Gene Expression Assay for Genotoxicity

The genotoxic potential of this compound and II was evaluated using Salmonella typhimurium tester strains (TA1535/pSK1002, NM2009, and NM2000) that express the umuC gene in response to DNA damage. The induction of umuC gene expression was quantified by measuring β-galactosidase activity, which is linked to the umu operon. The ratio of β-galactosidase activity in treated versus untreated cells was calculated to determine the fold induction.[3][4]

Signaling Pathways and Bioactivation

The biological effects of this compound are intrinsically linked to its metabolic activation. The following diagrams illustrate the key pathways involved.

metabolic_activation AAI Aristolochic Acid I NOH_ALI This compound AAI->NOH_ALI Nitroreduction Nitrenium Cyclic Nitrenium/Carbenium Ion (Electrophilic) NOH_ALI->Nitrenium Decomposition Sulfonyloxy N-sulfonyloxyaristolactam I NOH_ALI->Sulfonyloxy Sulfonation Acetoxy N-acetoxyaristolactam I NOH_ALI->Acetoxy Acetylation DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts SULTs Sulfotransferases (SULTs) SULTs->Sulfonyloxy NATs N-acetyltransferases (NATs) NATs->Acetoxy Sulfonyloxy->Nitrenium Solvolysis Acetoxy->Nitrenium Solvolysis experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with Aristolactam Derivatives start->treatment incubation Incubate for 48 hours treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate IC50 from Dose-Response Curve read->calculate

References

Safety Operating Guide

Navigating the Safe Disposal of N-Hydroxyaristolactam I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Hydroxyaristolactam I, drawing upon the safety data sheets (SDS) for aristolochic acid and general principles of hazardous waste management.

Hazard Profile of Aristolochic Acid Compounds

Given the absence of a specific SDS for this compound, the hazard classifications for the closely related aristolochic acid and its sodium salt should be strictly adhered to. These compounds are classified as highly toxic and carcinogenic.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
CarcinogenicityH351: Suspected of causing cancer.[1]
Germ Cell MutagenicityH341: Suspected of causing genetic defects.[1]
Step-by-Step Disposal Protocol for this compound

This protocol is designed to ensure the safe and compliant disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE): Before handling this compound in any form, it is mandatory to wear appropriate PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A buttoned lab coat must be worn to protect from spills.

  • Respiratory Protection: If there is a risk of aerosolization or handling of the powdered form, a respirator is recommended.

2. Waste Segregation and Collection: All waste contaminated with this compound must be segregated as hazardous waste at the point of generation.

  • Solid Waste:

    • Place unused or expired this compound in its original container if possible.

    • Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste:

    • Collect all solutions containing this compound in a compatible, leak-proof hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

3. Waste Container Labeling: Proper labeling is critical for safe handling and disposal.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound".

  • Indicate the primary hazards: "Toxic," "Carcinogen," "Mutagen."

  • Include the date when waste was first added to the container.

4. Storage of Hazardous Waste: Waste awaiting disposal must be stored safely.

  • Store hazardous waste containers in a designated and secure satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store in a well-ventilated area.

5. Disposal Procedure: this compound waste must be disposed of through an approved hazardous waste management vendor.

  • Do not dispose of this compound down the drain or in regular trash.

  • Contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Follow all institutional and local regulations for the disposal of toxic and carcinogenic chemicals.

6. Decontamination:

  • All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.

  • Use an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.

  • Collect all decontamination materials (e.g., wipes) as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (e.g., powder, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles) identify_waste->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store Securely in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Disposal by Approved Hazardous Waste Vendor contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.